Product packaging for D-Fructose-d7(Cat. No.:)

D-Fructose-d7

Cat. No.: B15140367
M. Wt: 187.20 g/mol
InChI Key: BJHIKXHVCXFQLS-GWONALSDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Fructose-d7 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B15140367 D-Fructose-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

187.20 g/mol

IUPAC Name

(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D

InChI Key

BJHIKXHVCXFQLS-GWONALSDSA-N

Isomeric SMILES

[2H][C@@](C(=O)C([2H])([2H])O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Fructose-d7 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of D-Fructose-d7, a deuterated analog of D-fructose, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications as a metabolic tracer, and methodologies for its use in experimental settings. Particular focus is given to its application in metabolic studies, including detailed protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide illustrates the metabolic fate of fructose through a detailed pathway diagram, offering a valuable resource for designing and interpreting experiments utilizing this compound.

Introduction to this compound

This compound is a stable isotope-labeled form of D-fructose where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a powerful tool for tracing the metabolic fate of fructose in biological systems without altering its fundamental chemical behavior.[1] Its primary application lies in metabolic research and drug development, where it is used to quantify metabolic fluxes and understand the pharmacokinetic and metabolic profiles of drugs.[1] The use of stable isotopes like deuterium has gained significant attention due to its potential to elucidate complex metabolic pathways and its applications in diagnostic imaging.

Chemical Properties of this compound

The key chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueReference
Chemical Formula C₆D₇H₅O₆[2]
Molecular Weight 187.199 g/mol [2]
CAS Number 1313730-10-7
Appearance White to off-white powder
Melting Point 119-122 °C (decomposes)
Isotopic Purity ≥98 atom % D
Solubility Soluble in water
InChI Key LKDRXBCSQODPBY-ZPOBXRKMSA-N[2]

Applications in Research and Drug Development

This compound serves as a crucial tracer in various research applications, particularly in the study of metabolic diseases and oncology.

  • Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can track the incorporation of deuterium into various downstream metabolites. This allows for the quantification of the flux through different metabolic pathways, such as glycolysis and the pentose phosphate pathway.

  • Drug Metabolism Studies: In drug development, understanding how a drug candidate affects metabolic pathways is critical. This compound can be used to assess the impact of a drug on fructose metabolism, providing insights into potential metabolic liabilities.

  • Diagnostic Imaging: Labeled sugars, including derivatives of fructose, are being explored as tracers for Positron Emission Tomography (PET) imaging. These tracers can help in the diagnosis and monitoring of diseases characterized by altered metabolism, such as cancer and neurodegenerative disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture Experiments for Metabolic Labeling

Objective: To label intracellular metabolites with deuterium from this compound for subsequent analysis.

Materials:

  • This compound

  • Cell culture medium (glucose-free and fructose-free)

  • Dialyzed fetal bovine serum (FBS)

  • Cultured cells of interest (e.g., HepG2)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Centrifuge

  • Lyophilizer

Protocol:

  • Media Preparation: Prepare cell culture medium containing this compound at the desired concentration. Ensure the base medium is free of glucose and fructose to maximize the incorporation of the labeled sugar. Supplement with dialyzed FBS.

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Labeling: Remove the standard culture medium and wash the cells with PBS. Add the this compound containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of this compound. The incubation time will vary depending on the specific metabolic pathway and cell type being studied.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent mixture (e.g., methanol:chloroform:water, 2:1:1 v/v/v) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the mixture vigorously and centrifuge at high speed to separate the polar and non-polar phases.

  • Sample Preparation for Analysis:

    • Collect the polar phase (upper aqueous layer) containing the labeled metabolites.

    • Lyophilize the polar extract to dryness.

    • The dried extract can be reconstituted in a suitable solvent for NMR or mass spectrometry analysis.

Mass Spectrometry (MS) for Metabolite Analysis

Objective: To identify and quantify deuterated metabolites derived from this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).

Protocol:

  • Sample Preparation: Reconstitute the lyophilized metabolite extract from the cell culture experiment in a suitable solvent (e.g., 50% methanol in water).

  • Chromatographic Separation: Inject the sample onto an LC system equipped with a column suitable for polar metabolite separation (e.g., a HILIC column). Use a gradient elution to separate the metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Perform tandem MS (MS/MS) on selected precursor ions to confirm the identity of metabolites and determine the position of the deuterium labels.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and retention time.

    • Compare the measured m/z values with a database of known metabolites to identify potential candidates.

    • The mass shift corresponding to the number of incorporated deuterium atoms will confirm the labeling. For example, a metabolite that has incorporated one deuterium atom will show an increase in mass of approximately 1.0063 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Flux Analysis

Objective: To determine the positional incorporation of deuterium in metabolites and quantify metabolic fluxes.

Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Protocol:

  • Sample Preparation: Reconstitute the lyophilized metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ²H NMR spectra.

    • Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and aid in metabolite identification.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify metabolites by comparing their chemical shifts and coupling constants with reference spectra from databases (e.g., HMDB, BMRB).

    • The presence of deuterium will lead to characteristic changes in the ¹H NMR spectrum, such as the disappearance of proton signals and changes in the multiplicity of adjacent proton signals.

    • Quantify the extent of deuterium incorporation by integrating the relevant signals in the ¹H or ²H spectra. This information can then be used in metabolic models to calculate pathway fluxes.

Fructose Metabolism Pathway

The following diagram illustrates the central pathway of fructose metabolism, which is initiated by the phosphorylation of fructose. This compound follows this same pathway, allowing for the tracing of its metabolic fate.

FructoseMetabolism Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis PentosePhosphate Pentose Phosphate Pathway Glycolysis->PentosePhosphate Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Figure 1. Metabolic pathway of D-Fructose.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals engaged in the study of metabolism. Its properties as a stable isotope tracer enable detailed investigation of metabolic pathways and the effects of xenobiotics on cellular metabolism. The experimental protocols provided in this guide offer a starting point for the application of this compound in various research contexts. The continued use of such labeled compounds will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease.

References

A Technical Guide to D-Fructose-d7: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Fructose-d7, a deuterated form of the naturally occurring monosaccharide, D-fructose. This stable isotope-labeled compound is a critical tool for researchers investigating metabolic pathways, particularly in the context of drug development and the study of metabolic diseases. This document outlines its chemical properties, primary applications, and a generalized experimental protocol for its use in metabolic flux analysis.

Physicochemical Properties of this compound

This compound is a form of D-fructose where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it a valuable tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆D₇H₅O₆[1]
Molecular Weight 187.199 g/mol [1]
CAS Number 1313730-10-7 (for D-Fructose-1,1,3,4,5,6,6-d7)
Synonyms D-(-)-Levulose-d7, D-Arabino-2-hexulose-d7, Fruit Sugar-d7[1]

Core Applications in Metabolic Research

The primary application of this compound is in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a labeled substrate like this compound, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites. This provides a detailed map of metabolic pathway activity.

Stable isotope tracers, such as this compound, are essential for these studies. The labeling patterns in intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer the rates of intracellular reactions. This is particularly useful for understanding how metabolism is altered in disease states or in response to drug treatment.

Experimental Protocol: A Generalized Workflow for Metabolic Flux Analysis

While specific experimental conditions will vary depending on the biological system and research question, a general workflow for using this compound in a metabolic flux analysis experiment is outlined below. This protocol is analogous to 13C-MFA, a common type of metabolic flux analysis.

Generalized Experimental Workflow for this compound Metabolic Flux Analysis

G cluster_prep Phase 1: Preparation and Labeling cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Interpretation A Cell Culture/ System Preparation B Introduction of This compound A->B Incubation C Metabolite Extraction B->C Quenching D Mass Spectrometry/ NMR Analysis C->D E Isotopologue Distribution Analysis D->E F Computational Flux Modeling E->F G Metabolic Flux Map Generation F->G

A generalized workflow for metabolic flux analysis using this compound.
  • Cell Culture and Labeling: The biological system of interest (e.g., cell culture, tissue slice, or whole organism) is cultured in a defined medium. At a specific time point, the standard fructose in the medium is replaced with this compound. The system is then incubated for a predetermined period to allow for the uptake and metabolism of the labeled fructose.

  • Metabolite Extraction: After the labeling period, metabolism is rapidly quenched to halt all enzymatic reactions. Intracellular metabolites are then extracted using appropriate solvents and techniques.

  • Analytical Measurement: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can differentiate between the labeled and unlabeled forms of metabolites, providing data on the extent of deuterium incorporation.

  • Data Analysis and Flux Calculation: The resulting data on the distribution of isotopes among the metabolites are used in computational models to calculate the intracellular metabolic fluxes. This step often requires specialized software to fit the experimental data to a metabolic network model.

Fructose Metabolism and Signaling

Fructose metabolism, also known as fructolysis, primarily occurs in the liver. Unlike glycolysis, the metabolism of fructose is less tightly regulated, which has implications for metabolic health. The key steps of fructolysis are depicted in the signaling pathway diagram below.

Dietary fructose is transported into liver cells where it is phosphorylated to fructose-1-phosphate. This intermediate is then cleaved into two three-carbon molecules, which can enter the glycolytic pathway. A key difference from glycolysis is that fructolysis bypasses the major regulatory step of phosphofructokinase, allowing for a rapid and unregulated influx of carbons into the downstream pathways. This can contribute to increased lipid synthesis and has been linked to metabolic diseases. Fructose metabolism activates transcription factors such as ChREBP and SREBP1c, which regulate the expression of genes involved in fructolysis, glycolysis, and lipogenesis.[2]

Fructolysis Pathway

Fructolysis Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

The metabolic pathway of fructolysis in the liver.

References

Safety and Handling of Deuterated Fructose Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of deuterated fructose compounds. These isotopically labeled sugars are increasingly utilized in metabolic research, particularly in studies involving deuterium metabolic imaging (DMI). This document consolidates safety information, experimental methodologies, and quantitative data to support the safe and effective use of these compounds in a laboratory setting.

General Safety and Handling

Deuterated fructose, a stable isotope-labeled carbohydrate, is not radioactive and, as such, does not require specialized radiological handling procedures.[1] The safety precautions for deuterated fructose are comparable to those for standard, non-labeled D-fructose.[1] It is essential to handle these compounds in accordance with good laboratory practices.

1.1. Personal Protective Equipment (PPE)

When handling deuterated fructose powder, appropriate personal protective equipment should be worn to avoid inhalation and contact with skin and eyes. This includes:

  • Eye Protection: Safety glasses or goggles.[2]

  • Hand Protection: Protective gloves (e.g., nitrile rubber).[3]

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.[2]

  • Body Protection: A laboratory coat should be worn.[3]

1.2. Storage and Stability

Deuterated fructose should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][4] For long-term stability, it is advisable to protect the compound from light and moisture.[5]

1.3. First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • After Inhalation: Move the individual to fresh air.[4]

  • After Skin Contact: Wash the affected area with soap and water.

  • After Eye Contact: Rinse the eyes with plenty of water.[4]

  • After Ingestion: Rinse the mouth with water and seek medical advice if feeling unwell.[4]

1.4. Disposal

Unused deuterated fructose should be disposed of in accordance with local, state, and federal regulations for chemical waste. It should not be mixed with general laboratory waste.[1]

Toxicological Information

Specific toxicological studies on deuterated fructose are not widely available in the public domain. However, based on the extensive data for D-fructose and the general understanding of stable isotope-labeled compounds, deuterated fructose is not considered to be highly toxic. The primary consideration for the biological effects of deuteration is the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions. This effect is the basis for the development of some deuterated drugs to improve their pharmacokinetic profiles. There is no evidence to suggest that this effect imparts significant toxicity to deuterated fructose under typical experimental conditions.

Quantitative Data from In Vivo Studies

The following table summarizes quantitative data from a study comparing the metabolism of [6,6′-2H2]fructose and [6,6′-2H2]glucose in the mouse liver using Deuterium Metabolic Imaging (DMI).

Parameter[6,6′-2H2]fructose[6,6′-2H2]glucoseReference
Administration Intravenous (IV) bolus injectionIntravenous (IV) bolus injection[6][7][8]
Dosage 1.3 g/kg body weight1.3 g/kg body weight[6]
Initial Concentration in Liver 35 mM15 mM[6]
Decay of Signal 2.5-fold faster decaySlower decay[7][8]
Deuterated Water Production Faster increaseSlower increase[7][8]

Experimental Protocols

4.1. In Vitro Metabolism Studies

This protocol outlines a general procedure for studying the metabolism of deuterated fructose in a cell culture system, based on methodologies described in the literature.[9]

Objective: To assess the metabolic fate of [6,6′-2H2]fructose in a liver cancer cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • [6,6′-2H2]fructose

  • Phosphate-buffered saline (PBS)

  • NMR spectrometer

Procedure:

  • Cell Culture: Culture HepG2 cells in standard culture medium until they reach the desired confluence.

  • Preparation of Deuterated Fructose Medium: Prepare a stock solution of [6,6′-2H2]fructose in a suitable solvent (e.g., saline). Dilute the stock solution into the cell culture medium to the desired final concentration (e.g., 10 mM).

  • Incubation: Remove the standard culture medium from the cells, wash with PBS, and replace it with the medium containing [6,6′-2H2]fructose.

  • Time Course: Incubate the cells for a specific period (e.g., 24 hours).[9]

  • Sample Collection: At the end of the incubation period, collect the cell culture medium.

  • NMR Analysis: Prepare the collected medium for 2H NMR spectroscopy to identify and quantify the deuterated metabolites produced by the cells.

4.2. In Vivo Deuterium Metabolic Imaging (DMI) Studies

This protocol provides a general workflow for conducting in vivo DMI studies in a mouse model to investigate the metabolism of deuterated fructose.[6][9]

Objective: To non-invasively measure the uptake and metabolism of [6,6′-2H2]fructose in the mouse liver.

Materials:

  • C57BL/6J mice

  • [6,6′-2H2]fructose

  • Saline

  • Anesthesia (e.g., isoflurane)

  • Small animal MRI system equipped for 2H imaging

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Preparation of Deuterated Fructose Solution: Dissolve [6,6′-2H2]fructose in saline to the desired concentration for injection (e.g., for a dosage of 1.95 g/kg body weight).[9]

  • Imaging Setup: Position the anesthetized mouse in the MRI scanner. Acquire anatomical reference images.

  • Administration of Deuterated Fructose: Administer the prepared [6,6′-2H2]fructose solution via intravenous (IV) tail vein injection. The injection can be a rapid bolus or a slow infusion.[6][7][8]

  • DMI Data Acquisition: Immediately following the injection, begin dynamic 3D DMI data acquisition to monitor the signal from deuterated fructose and its metabolites over time.

  • Data Analysis: Process the acquired DMI data to generate metabolic maps and quantify the concentrations of deuterated fructose and its metabolic products (e.g., deuterated water, glutamate/glutamine) in the liver.

Signaling Pathways and Experimental Workflows

5.1. Fructolysis and Glycolysis Metabolic Pathways

The metabolism of fructose (fructolysis) and glucose (glycolysis) share common intermediates, but the initial steps are distinct. Fructose is primarily metabolized in the liver.

Fructolysis_Glycolysis Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Triose Phosphate Isomerase Glyceraldehyde->G3P Triose Kinase Pyruvate Pyruvate G3P->Pyruvate Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase F16BP->DHAP Aldolase F16BP->G3P Aldolase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Metabolic pathways of fructolysis and glycolysis.

5.2. Tricarboxylic Acid (TCA) Cycle

Pyruvate, the end product of glycolysis and fructolysis, enters the TCA cycle (also known as the Krebs cycle or citric acid cycle) in the mitochondria for further oxidation and energy production.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle.

5.3. Experimental Workflow for In Vivo Deuterium Metabolic Imaging (DMI)

The following diagram illustrates a typical workflow for an in vivo DMI experiment using deuterated fructose in a research setting.

DMI_Workflow cluster_Preparation Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia) Positioning Position Animal in MRI Scanner AnimalPrep->Positioning SolutionPrep Prepare Deuterated Fructose Solution Injection Administer Deuterated Fructose (IV) SolutionPrep->Injection AnatomicalScan Acquire Anatomical Reference Images Positioning->AnatomicalScan AnatomicalScan->Injection DMIScan Dynamic 3D DMI Data Acquisition Injection->DMIScan Processing Process DMI Data DMIScan->Processing Quantification Quantify Metabolite Concentrations Processing->Quantification Mapping Generate Metabolic Maps Quantification->Mapping

Caption: Experimental workflow for in vivo DMI.

References

Navigating the Stability and Storage of D-Fructose-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Fructose-d7, a deuterated form of D-fructose. Given the limited publicly available stability data specific to this compound, this document leverages extensive research on the stability of non-deuterated D-fructose to infer and establish best practices for the handling and storage of its deuterated counterpart. The principles of chemical stability and degradation pathways are generally applicable to both isotopic forms.

This compound: Summary of Known Stability

Inferred Stability Based on D-Fructose Data

The stability of this compound is intrinsically linked to the known stability profile of D-Fructose. Fructose is a reducing sugar and is known to be less stable than other monosaccharides like glucose, making it more susceptible to degradation under certain conditions. The primary factors influencing its stability are temperature, pH, and the presence of reactants such as amino acids.

Factors Affecting Stability
  • Temperature: Elevated temperatures significantly accelerate the degradation of fructose.

  • pH: Fructose is most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline environments can catalyze its degradation.

  • Maillard Reaction: In the presence of amino acids, fructose readily undergoes the Maillard reaction, a form of non-enzymatic browning, which leads to the formation of a complex mixture of products. Fructose is more reactive in the Maillard reaction than glucose.

  • Metal Ions: The presence of certain metal ions can catalyze oxidative degradation pathways of fructose.

Degradation Pathways

The primary degradation pathways for fructose include:

  • Enolization and Isomerization: In both acidic and alkaline solutions, fructose can undergo enolization to form enediol intermediates, which can then isomerize to other sugars or proceed to further degradation.

  • Dehydration: Acid-catalyzed dehydration of fructose leads to the formation of 5-hydroxymethylfurfural (5-HMF), a key intermediate in the formation of various other degradation products.

  • Maillard Reaction: This complex series of reactions begins with the condensation of the carbonyl group of fructose with a free amino group of an amino acid, peptide, or protein. This is followed by a cascade of reactions leading to the formation of flavor, aroma, and color compounds known as melanoidins.

The following diagram illustrates the key factors influencing the stability of fructose and its principal degradation pathways.

Fructose_Stability cluster_factors Influencing Factors cluster_pathways Degradation Pathways D-Fructose D-Fructose Enolization/Isomerization Enolization/Isomerization D-Fructose->Enolization/Isomerization Dehydration (Acid-catalyzed) Dehydration (Acid-catalyzed) D-Fructose->Dehydration (Acid-catalyzed) Maillard Reaction Maillard Reaction D-Fructose->Maillard Reaction Temperature Temperature Temperature->Enolization/Isomerization Temperature->Dehydration (Acid-catalyzed) Temperature->Maillard Reaction pH pH pH->Enolization/Isomerization pH->Dehydration (Acid-catalyzed) Amino Acids Amino Acids Amino Acids->Maillard Reaction 5-HMF 5-HMF Dehydration (Acid-catalyzed)->5-HMF Melanoidins Melanoidins Maillard Reaction->Melanoidins

Factors and pathways in fructose degradation.

Quantitative Stability Data (for D-Fructose)

The following table summarizes quantitative data from a study on the thermal degradation of a 20% aqueous D-fructose solution. This data provides an indication of the stability of fructose under heat stress.

Temperature (°C)Heating Time (hours)Fructose Content (%)pH5-HMF Content (mg/L)
110198.54.815.2
110592.14.275.8
130190.34.0110.5
130565.43.5552.7
150175.63.6489.1
150520.13.11890.3

Data extrapolated from a study on thermal degradation characteristics of fructose solution.

Recommended Storage Conditions

Based on the known instability of fructose, the following storage conditions are recommended for this compound to ensure its long-term stability:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.Minimizes the rate of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the potential for oxidative degradation.
Light Protect from light.Prevents light-catalyzed degradation reactions.
Container Store in the original, tightly sealed, opaque container.Protects from moisture, light, and atmospheric oxygen.
Form Store in solid (crystalline) form.The crystalline form is generally more stable than solutions.

Experimental Protocol: Stability Testing of this compound

The following is a representative protocol for conducting a stability study of this compound, based on ICH guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of this compound under various environmental conditions over a defined period.

Materials
  • This compound (crystalline powder)

  • High-purity water (for solutions)

  • pH buffers

  • Acetonitrile (HPLC grade)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD)

  • Analytical column suitable for sugar analysis (e.g., Amino or HILIC column)

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study.

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_analysis Data Analysis Sample Preparation Sample Preparation Initial Analysis (T=0) Initial Analysis (T=0) Sample Preparation->Initial Analysis (T=0) Long-term (25°C/60% RH) Long-term (25°C/60% RH) Initial Analysis (T=0)->Long-term (25°C/60% RH) Intermediate (30°C/65% RH) Intermediate (30°C/65% RH) Initial Analysis (T=0)->Intermediate (30°C/65% RH) Accelerated (40°C/75% RH) Accelerated (40°C/75% RH) Initial Analysis (T=0)->Accelerated (40°C/75% RH) Photostability Photostability Initial Analysis (T=0)->Photostability Pull Samples Pull Samples Long-term (25°C/60% RH)->Pull Samples Intermediate (30°C/65% RH)->Pull Samples Accelerated (40°C/75% RH)->Pull Samples Photostability->Pull Samples Analytical Testing Analytical Testing Pull Samples->Analytical Testing Assess Purity Assess Purity Analytical Testing->Assess Purity Identify Degradants Identify Degradants Assess Purity->Identify Degradants Determine Shelf-life Determine Shelf-life Identify Degradants->Determine Shelf-life

Workflow for a stability study of this compound.
Procedure

  • Sample Preparation: Aliquot the this compound into individual, appropriate containers for each time point and storage condition to avoid repeated opening of the main stock.

  • Initial Analysis (Time Zero): Perform a complete analysis on a representative sample to establish the initial purity and impurity profile.

  • Storage: Place the samples in the stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: As per ICH Q1B guidelines.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term stability).

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or physical state.

    • Purity: Using a validated stability-indicating HPLC method.

    • Degradation Products: Quantify any new peaks observed in the chromatogram.

    • Water Content: By Karl Fischer titration, if applicable.

Stability-Indicating Method (HPLC)

A typical HPLC method for fructose analysis would involve:

  • Column: Amino or HILIC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate this compound from its potential degradation products.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of D-fructose provides a strong basis for its proper handling and storage. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their critical applications. It is always recommended to consult the supplier's documentation for the most specific and up-to-date information.

Applications of D-Fructose-d7 in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, deuterated tracers have gained prominence due to their utility in mass spectrometry-based analyses. D-Fructose-d7, a deuterated analog of D-fructose, offers a powerful approach to investigate the intricate metabolic fate of fructose, a monosaccharide increasingly implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the applications of this compound in metabolic research, detailing experimental methodologies, presenting quantitative data, and visualizing key metabolic pathways and workflows.

The use of deuterated fructose, such as [6,6'-²H₂]fructose, allows for the non-invasive measurement of its uptake and metabolism in tissues like the liver through techniques such as deuterium metabolic imaging (DMI). Isotope tracer studies are crucial for understanding the bioconversion of fructose and glucose, as their carbon components can be interchanged within the liver.

Core Applications of this compound

The primary application of this compound lies in its use as a metabolic tracer to follow the journey of fructose molecules through various biochemical pathways. This allows researchers to:

  • Quantify Fructose Uptake and Clearance: By measuring the rate of appearance and disappearance of this compound and its deuterated metabolites in biological fluids and tissues, researchers can determine the kinetics of fructose transport and utilization.

  • Trace the Metabolic Fate of Fructose Carbons: this compound enables the tracking of the deuterium labels as they are incorporated into downstream metabolites. This provides insights into the conversion of fructose to glucose, lactate, glycogen, and lipids.

  • Elucidate Fructose's Contribution to Pathological Processes: In the context of diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer, this compound can be used to quantify the contribution of fructose to processes like de novo lipogenesis (DNL) and altered glucose metabolism.

Data Presentation: Quantitative Insights from this compound Studies

The following tables summarize key quantitative data obtained from metabolic studies utilizing deuterated fructose. These studies highlight the dynamic nature of fructose metabolism and its comparison with glucose metabolism.

ParameterD-FructoseD-GlucoseStudy Reference
Initial Hepatic Uptake (Relative Units) > 2-fold higher1[1][2]
Initial Decay Rate in Liver (Relative Units) 2.5-fold faster1[1]
Deuterated Water Production Rate FasterSlower[1][2]

Table 1: Comparative Hepatic Metabolism of Deuterated Fructose and Glucose. This table illustrates the significantly faster initial uptake and turnover of fructose in the liver compared to glucose, as determined by deuterium metabolic imaging with [6,6'-²H₂]fructose.

Metabolic FatePercentage of Ingested FructoseTime FrameStudy Type
Oxidation to CO₂ (Non-exercising) 45.0% ± 10.73-6 hoursIsotope tracer studies[3][4]
Oxidation to CO₂ (Exercising) 45.8% ± 7.32-3 hoursIsotope tracer studies[3][4]
Conversion to Glucose 41% ± 10.53-6 hoursIsotope tracer studies[3][4]
Conversion to Lactate ~25%Within a few hoursIsotope tracer studies[3]
Direct Conversion to Plasma Triglycerides <1%-Isotope tracer studies[3]

Table 2: Metabolic Fate of Ingested Fructose in Humans. This table summarizes the distribution of fructose into major metabolic pathways as determined by various isotopic tracer studies. While not exclusively using this compound, these values provide a crucial context for interpreting data from deuterated fructose experiments.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of this compound tracer studies. Below are representative protocols for in vivo administration and sample analysis using mass spectrometry.

In Vivo Administration and Sample Collection

Objective: To trace the in vivo metabolism of this compound.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., mouse, rat)

  • Anesthesia (if required for sample collection)

  • Tools for blood and tissue collection

  • Liquid nitrogen for snap-freezing

Procedure:

  • Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration. The solution should be sterile-filtered before administration.

  • Animal Acclimatization: Acclimate animals to the experimental conditions for a specified period.

  • Fasting: Fast animals overnight to ensure a baseline metabolic state, with free access to water.

  • Tracer Administration: Administer the this compound solution via oral gavage or intravenous injection. The route of administration will depend on the specific research question.

  • Time-Course Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Tissue Harvesting: At the final time point, euthanize the animal and rapidly excise tissues of interest (e.g., liver, adipose tissue, muscle).

  • Sample Quenching: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.

  • Sample Storage: Store all samples (plasma and tissues) at -80°C until metabolite extraction and analysis.

Metabolite Extraction and Mass Spectrometry Analysis

Objective: To extract and quantify deuterated metabolites from biological samples.

Materials:

  • Frozen plasma and tissue samples

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Internal standards (for absolute quantification)

  • Centrifuge

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a cold extraction solvent (e.g., 4 volumes of 80% methanol). Vortex and centrifuge to pellet the protein. Collect the supernatant.

    • Tissues: Homogenize the frozen tissue in a cold extraction solvent. Centrifuge to pellet cellular debris and collect the supernatant.

  • Derivatization (for GC-MS): Dry the metabolite extracts under a stream of nitrogen. Derivatize the samples to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • Mass Spectrometry Analysis:

    • GC-MS: Analyze the derivatized samples using a GC-MS system. Use selected ion monitoring (SIM) or full scan mode to detect and quantify the mass isotopologues of the metabolites of interest.

    • LC-MS/MS: Analyze the underivatized extracts using an LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC for polar metabolites) and multiple reaction monitoring (MRM) for targeted quantification of deuterated metabolites.

  • Data Analysis:

    • Identify and quantify the different isotopologues (molecules with different numbers of deuterium atoms) for each metabolite.

    • Correct for the natural abundance of isotopes.

    • Calculate the fractional enrichment of deuterium in each metabolite pool.

    • Use metabolic flux analysis (MFA) software to model the data and calculate metabolic fluxes.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound research.

Fructose_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte D-Fructose-d7_blood This compound Fructose-1-P-d7 Fructose-1-Phosphate-d7 D-Fructose-d7_blood->Fructose-1-P-d7 Fructokinase DHAP-d DHAP-d Fructose-1-P-d7->DHAP-d Glyceraldehyde-d Glyceraldehyde-d Fructose-1-P-d7->Glyceraldehyde-d Aldolase B Glyceraldehyde-3-P-d Glyceraldehyde-3-P-d DHAP-d->Glyceraldehyde-3-P-d Glucose-d Glucose-d DHAP-d->Glucose-d Gluconeogenesis Glyceraldehyde-d->Glyceraldehyde-3-P-d Triokinase Glycolysis Glycolysis Glyceraldehyde-3-P-d->Glycolysis Glyceraldehyde-3-P-d->Glucose-d Gluconeogenesis Pyruvate-d Pyruvate-d Glycolysis->Pyruvate-d Glycogen-d Glycogen-d Glucose-d->Glycogen-d Lactate-d Lactate-d Pyruvate-d->Lactate-d Acetyl-CoA-d Acetyl-CoA-d Pyruvate-d->Acetyl-CoA-d DeNovoLipogenesis De Novo Lipogenesis Acetyl-CoA-d->DeNovoLipogenesis Lipids-d Lipids-d (Triglycerides) DeNovoLipogenesis->Lipids-d

Figure 1: Metabolic Fate of this compound in the Liver. This diagram illustrates the major pathways of fructose metabolism within a hepatocyte, showing how the deuterium label from this compound is incorporated into various downstream metabolites.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Administration This compound Administration (Oral Gavage / IV Injection) Sampling Time-Course Sampling (Blood, Tissues) Administration->Sampling Quenching Metabolic Quenching (Snap-freezing) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->MS_Analysis Derivatization->MS_Analysis Isotopologue_Analysis Isotopologue Distribution Analysis MS_Analysis->Isotopologue_Analysis Flux_Calculation Metabolic Flux Calculation Isotopologue_Analysis->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation

Figure 2: General Experimental Workflow for this compound Tracer Studies. This diagram outlines the key steps involved in a typical metabolic flux experiment using this compound, from in vivo administration to data interpretation.

Conclusion

This compound is a valuable tool for researchers investigating the complexities of fructose metabolism. Its application in conjunction with modern mass spectrometry techniques provides a quantitative and dynamic view of how fructose is processed in the body and contributes to various physiological and pathological states. The experimental protocols and data presented in this guide offer a foundation for designing and interpreting studies that aim to unravel the intricate roles of fructose in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders. Further research utilizing this compound is poised to provide deeper insights into the regulation of fructose metabolism and its impact on cellular signaling and whole-body physiology.

References

Unraveling Metabolic Fates: A Technical Guide to D-Fructose-d7 in Glycolysis and Gluconeogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a simple sugar increasingly prevalent in modern diets, has a unique metabolic signature primarily within the liver. Its rapid, largely unregulated entry into glycolysis, bypassing key regulatory steps, has significant implications for both normal physiology and the pathogenesis of metabolic diseases. Stable isotope tracers, particularly deuterated variants like D-Fructose-d7, have emerged as powerful tools to dissect the intricate pathways of fructose metabolism. This technical guide provides an in-depth overview of the application of this compound in studying glycolysis and gluconeogenesis, offering insights into experimental design, analytical methodologies, and data interpretation for researchers in metabolic disease and drug development.

The Metabolic Crossroads of Fructose

Unlike glucose, the metabolism of which is tightly regulated by insulin, fructose is rapidly phosphorylated in the liver by fructokinase (KHK) to fructose-1-phosphate.[1] This bypasses the main rate-limiting step of glycolysis, phosphofructokinase-1 (PFK-1), leading to a rapid influx of triose phosphates into the glycolytic pathway.[1] These intermediates can then be directed towards glycolysis for energy production, or serve as substrates for gluconeogenesis to produce glucose, or be channeled into de novo lipogenesis. Understanding the flux through these competing pathways is critical for elucidating the metabolic consequences of high fructose consumption.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled form of fructose where seven hydrogen atoms have been replaced with deuterium. This labeling allows researchers to trace the fate of the fructose carbon skeleton as it moves through various metabolic pathways. By using mass spectrometry-based techniques, the incorporation of deuterium into downstream metabolites such as glucose, lactate, and intermediates of the Krebs cycle can be quantified, providing a dynamic view of metabolic fluxes.

Experimental Protocols

While detailed, standardized protocols specifically for this compound are not widely published, the methodologies closely follow those for other stable isotope tracers, such as 13C-labeled fructose or deuterated glucose. The following protocols are adapted from established stable isotope tracing studies and can be tailored for experiments using this compound.

In Vitro: Primary Hepatocyte Culture

Objective: To quantify the conversion of fructose to glucose and lactate in primary hepatocytes.

Methodology:

  • Cell Culture: Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) and culture in appropriate media.

  • Tracer Incubation: Replace the culture medium with a medium containing a known concentration of this compound (e.g., 5 mM) and [U-13C6]-glucose (as an internal control for glucose metabolism).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Preparation for Mass Spectrometry: Dry the metabolite extract under a stream of nitrogen. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the samples to increase volatility (e.g., methoximation followed by silylation). For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), reconstitute the dried extract in a suitable solvent.

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment in key metabolites such as glucose, lactate, pyruvate, and TCA cycle intermediates.

In Vivo: Animal Studies

Objective: To determine the whole-body metabolic fate of fructose.

Methodology:

  • Animal Model: Use an appropriate animal model (e.g., mouse, rat) and fast the animals overnight to deplete glycogen stores.

  • Tracer Administration: Administer this compound via oral gavage or intravenous infusion. The dose and infusion rate should be carefully determined based on the study objectives.

  • Blood and Tissue Sampling: Collect blood samples at regular intervals. At the end of the experiment, collect tissues of interest (e.g., liver, adipose tissue, muscle).

  • Metabolite Extraction: Extract metabolites from plasma and tissue samples using appropriate protocols (e.g., protein precipitation with methanol or perchloric acid).

  • Sample Preparation and Mass Spectrometry Analysis: Prepare and analyze the samples as described for the in vitro protocol.

Data Presentation: Quantitative Insights

The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments, illustrating the types of insights that can be gained.

MetaboliteIsotopic Enrichment (M+n) from this compoundInterpretation
Glucose (M+1 to M+7)15%Indicates the contribution of fructose carbons to de novo glucose synthesis via gluconeogenesis.
Lactate (M+1 to M+3)45%Shows the flux of fructose through glycolysis to produce lactate.
Pyruvate (M+1 to M+3)30%Represents the entry point of fructose-derived carbons into the TCA cycle.
Citrate (M+1 to M+5)10%Demonstrates the incorporation of fructose-derived acetyl-CoA into the Krebs cycle.
Alanine (M+1 to M+3)20%Reflects the conversion of fructose-derived pyruvate to alanine.

Table 1: Hypothetical Isotopomer Enrichment in Key Metabolites Following this compound Administration in Perfused Liver.

ConditionGlycolytic Flux (nmol/min/mg protein)Gluconeogenic Flux (nmol/min/mg protein)
Control5020
High Fructose Diet12025
Drug Candidate X7015

Table 2: Hypothetical Flux Rates Through Glycolysis and Gluconeogenesis Calculated from this compound Tracing Data in Primary Hepatocytes.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to this compound tracing studies.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis This compound This compound Fructose-1-P-d7 Fructose-1-P-d7 This compound->Fructose-1-P-d7 KHK DHAP-d3 DHAP-d3 Fructose-1-P-d7->DHAP-d3 Glyceraldehyde-3-P-d4 Glyceraldehyde-3-P-d4 Fructose-1-P-d7->Glyceraldehyde-3-P-d4 Aldolase B DHAP-d3->Glyceraldehyde-3-P-d4 Pyruvate-d3 Pyruvate-d3 Glyceraldehyde-3-P-d4->Pyruvate-d3 Fructose-1,6-BP-d7 Fructose-1,6-BP-d7 Glyceraldehyde-3-P-d4->Fructose-1,6-BP-d7 Lactate-d3 Lactate-d3 Pyruvate-d3->Lactate-d3 Oxaloacetate-d3 Oxaloacetate-d3 Pyruvate-d3->Oxaloacetate-d3 Pyruvate Carboxylase Glucose-d7 Glucose-d7 PEP-d3 PEP-d3 Oxaloacetate-d3->PEP-d3 PEPCK PEP-d3->Glyceraldehyde-3-P-d4 Fructose-6-P-d7 Fructose-6-P-d7 Fructose-1,6-BP-d7->Fructose-6-P-d7 FBPase Glucose-6-P-d7 Glucose-6-P-d7 Fructose-6-P-d7->Glucose-6-P-d7 Glucose-6-P-d7->Glucose-d7 G6Pase

Caption: Fructose metabolism feeding into glycolysis and gluconeogenesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis Cell/Tissue Sample Cell/Tissue Sample Metabolite Extraction Metabolite Extraction Cell/Tissue Sample->Metabolite Extraction Derivatization (GC-MS) Derivatization (GC-MS) Metabolite Extraction->Derivatization (GC-MS) Reconstitution (LC-MS) Reconstitution (LC-MS) Metabolite Extraction->Reconstitution (LC-MS) GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution (LC-MS)->LC-MS/MS Analysis LC-MS/MS Analysis->Peak Integration Isotopomer Distribution Analysis Isotopomer Distribution Analysis Peak Integration->Isotopomer Distribution Analysis Peak Integration->Isotopomer Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Isotopomer Distribution Analysis->Metabolic Flux Calculation

Caption: General experimental workflow for stable isotope tracing.

Conclusion

This compound is a valuable tool for elucidating the complex interplay between glycolysis and gluconeogenesis in the context of fructose metabolism. By providing a means to trace the fate of fructose-derived carbons, this stable isotope tracer enables researchers to quantify metabolic fluxes and identify key regulatory nodes. The methodologies outlined in this guide, while adaptable, underscore the importance of rigorous experimental design and sophisticated analytical techniques. Further development and standardization of protocols specifically for this compound will undoubtedly accelerate our understanding of fructose metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

Methodological & Application

Application Note: Tracing Fructose Metabolism In Vivo Using D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose consumption has significantly increased in the Western diet, primarily through sucrose and high-fructose corn syrup. Excessive fructose intake is linked to metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[1][2] Unlike glucose, fructose is predominantly metabolized in the liver, where it bypasses the main rate-limiting step of glycolysis, leading to rapid production of precursors for de novo lipogenesis (DNL).[1][3] To understand the precise metabolic fate of fructose and its contribution to disease pathogenesis, stable isotope tracers are invaluable tools. D-Fructose-d7, a non-radioactive, deuterated analog of fructose, allows for the sensitive and specific tracing of fructose-derived carbons through various metabolic pathways in vivo.[4] This application note provides a detailed protocol for conducting in vivo metabolic studies in mice using this compound, from tracer administration to sample analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

Stable isotope tracing involves administering a labeled substrate (e.g., this compound) and monitoring the incorporation of the isotope (deuterium) into downstream metabolites.[5] The deuterium atoms on the this compound molecule increase its mass. As the liver metabolizes this compound, the deuterium label is carried through pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and lipogenesis.[3][6] By measuring the mass shifts in these downstream metabolites using LC-MS, researchers can quantify the contribution of fructose to their synthesis.[5] This technique provides a dynamic view of metabolic fluxes, offering insights that steady-state metabolomics cannot.[7]

Experimental Protocol

This protocol outlines a general procedure for an acute this compound tracing study in a mouse model.

1. Materials and Reagents

  • This compound (isotopic purity >98%)

  • Saline solution (0.9% NaCl, sterile)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard rodent chow

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (EDTA-coated)

  • Liquid nitrogen

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Internal standards for LC-MS analysis

2. Animal Handling and Acclimatization

  • House mice in a controlled environment (12-hour light/dark cycle, 22°C) with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

  • Fast mice for 4-6 hours prior to tracer administration to ensure a consistent metabolic state. Water should be available at all times.

3. This compound Formulation and Administration

  • Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated based on the desired dose.

  • A common administration route is oral gavage to mimic dietary intake.[7] Intravenous or intraperitoneal injections are also options depending on the experimental question.[5][7]

  • Administer the this compound solution to the fasted mice.

Table 1: Animal Model and Dosing Regimen

ParameterValue/Description
Animal Model Male C57BL/6J mice, 8-10 weeks old
Tracer This compound
Formulation Dissolved in 0.9% sterile saline
Administration Route Oral Gavage
Dosage 2 g/kg body weight
Fasting Period 4-6 hours prior to administration

4. Sample Collection

  • Collect samples at various time points after tracer administration to capture the dynamic changes in metabolite labeling.

  • Blood Collection: Collect blood (~50-100 µL) via tail vein or saphenous vein at baseline (pre-dose) and at specified time points post-dose. Place samples in EDTA-coated tubes and immediately centrifuge to separate plasma. Store plasma at -80°C.

  • Tissue Collection: At the final time point, euthanize mice using an approved method. Quickly dissect tissues of interest (e.g., liver, adipose tissue, kidney), flash-freeze them in liquid nitrogen, and store at -80°C until processing.

Table 2: Example Sample Collection Schedule

Time PointSample TypeNotes
0 min (Baseline) Blood (Plasma)Collect immediately before tracer administration.
15 min Blood (Plasma)
30 min Blood (Plasma)
60 min Blood (Plasma)
120 min Blood (Plasma) & TissuesFinal time point for tissue collection.

5. Metabolite Extraction from Tissues

  • Weigh approximately 20-30 mg of frozen tissue.

  • Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying labeled metabolites due to its high sensitivity and specificity.

  • Chromatography: Separate metabolites using a suitable column (e.g., HILIC for polar metabolites or a C18 column for lipids).

  • Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode, depending on the target metabolites.[8]

  • Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of specific metabolites and their deuterated isotopologues.

Table 3: Example LC-MS/MS Parameters for Key Fructose-Derived Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
Fructose-d7 187.1 (M+H-H2O)+91.1Positive
Lactate (M+3) 92.0 (M-H)-45.0Negative
Citrate (M+4) 195.1 (M-H)-113.0Negative
Palmitate (M+x) 255.2 (M-H)-255.2Negative
Glycerol-3-P (M+3) 174.0 (M-H)-97.0Negative

Note: The exact m/z values will depend on the number of deuterium atoms incorporated. The table shows examples of potential labeled species.

Data Analysis and Visualization

  • Peak Integration: Integrate the chromatographic peaks for both the unlabeled (M+0) and labeled (M+n) isotopologues of each metabolite.

  • Isotopic Enrichment Calculation: Calculate the fractional or percentage enrichment of the tracer in each metabolite pool.

    • Fractional Enrichment = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)

  • Pathway Visualization: Use the enrichment data to map the flow of fructose-derived carbons through metabolic pathways.

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization (C57BL/6J Mice) B Fasting (4-6 hours) A->B D Oral Gavage Administration B->D C This compound Formulation (2g/kg) C->D E Time-Course Sample Collection (Plasma, Tissues) D->E F Metabolite Extraction (Liver, Adipose) E->F G LC-MS/MS Analysis F->G H Data Processing & Isotopic Enrichment Calculation G->H

Caption: Workflow for in vivo this compound metabolic tracing study.

Diagram 2: Fructose Metabolism and Tracer Fate

FructoseMetabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_tca TCA Cycle cluster_lipogenesis Lipogenesis Fructose_d7 This compound F1P Fructose-1-Phosphate-d7 Fructose_d7->F1P KHK DHAP DHAP (d-labeled) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (d-labeled) F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-P (d-labeled) DHAP->G3P Glucose Glucose (d-labeled) DHAP->Glucose GNG Glycerol3P Glycerol-3-P (d-labeled) DHAP->Glycerol3P Glyceraldehyde->G3P Triokinase Pyruvate Pyruvate (d-labeled) G3P->Pyruvate Lactate Lactate (d-labeled) Pyruvate->Lactate AcetylCoA Acetyl-CoA (d-labeled) Pyruvate->AcetylCoA Citrate Citrate (d-labeled) AcetylCoA->Citrate FattyAcids Fatty Acids (d-labeled) Citrate->FattyAcids DNL Triglycerides Triglycerides (d-labeled) Glycerol3P->Triglycerides FattyAcids->Triglycerides

Caption: Metabolic fate of this compound in the liver.

Representative Results

Following administration of this compound, deuterium enrichment is expected in various downstream metabolites. The table below shows hypothetical data representing the percentage of the metabolite pool that is labeled with deuterium at 120 minutes post-tracer administration in the liver.

Table 4: Representative Isotopic Enrichment Data in Liver (120 min)

MetabolitePathway% Enrichment (Mean ± SD)Interpretation
Glycolytic Intermediates Glycolysis35 ± 5%Rapid entry of fructose into glycolysis.
Lactate Glycolysis30 ± 4%Significant conversion of fructose to lactate.
Citrate TCA Cycle20 ± 3%Fructose-derived carbons entering the TCA cycle.
Palmitate De Novo Lipogenesis15 ± 2%Fructose is a substrate for new fatty acid synthesis.
Glycerol-3-Phosphate Lipogenesis Backbone45 ± 6%High contribution of fructose to the triglyceride backbone.

Note: These are example values and will vary based on experimental conditions.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and quantitative method to dissect the metabolic fate of fructose in vivo. This approach allows researchers to measure the contribution of fructose to key metabolic pathways, including glycolysis, the TCA cycle, and de novo lipogenesis, which are often dysregulated in metabolic diseases. The detailed protocol and data analysis workflow presented here offer a robust framework for investigating the role of fructose metabolism in health and disease, aiding in the identification of new therapeutic targets for metabolic disorders.

References

Application Notes & Protocols: D-Fructose-d7 in Mass Spectrometry-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Fructose-d7 as an internal standard and metabolic tracer in mass spectrometry (MS)-based metabolomics studies. The methodologies outlined are applicable for the accurate quantification of fructose and for tracing its metabolic fate in various biological matrices.

Introduction

Fructose consumption has been increasingly linked to metabolic disorders, making the precise measurement of its levels and metabolic pathways in biological systems a critical area of research.[1][2][3][4] Mass spectrometry, coupled with isotope dilution techniques, offers a highly sensitive and specific method for quantitative metabolomics.[5][6][7] this compound, a deuterated analog of D-fructose, serves as an ideal internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[7] Furthermore, stable isotope-labeled fructose, such as ¹³C-labeled fructose, is instrumental in metabolic tracer studies to elucidate the pathways of fructose metabolism.[1][3][8]

Applications

The primary applications of this compound and other isotopically labeled fructose analogs in metabolomics include:

  • Quantitative Analysis: Accurate measurement of fructose concentrations in biological samples like plasma, serum, urine, and tissue extracts.[5][6][9][10]

  • Metabolic Flux Analysis: Tracing the metabolic fate of fructose through various biochemical pathways, such as glycolysis, gluconeogenesis, and de novo lipogenesis.[1][3][8]

  • Clinical and Biomedical Research: Investigating the role of fructose in metabolic diseases like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and hyperuricemia.[2][4]

  • Food and Nutrition Science: Monitoring fructose content in food products and studying its bioavailability and metabolism upon consumption.[2]

Experimental Workflow

The general workflow for a metabolomics experiment using this compound involves sample preparation, LC-MS or GC-MS analysis, and data processing.

Metabolomics Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) IS_Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Peak_Integration Peak Integration LCMS->Peak_Integration GCMS->Peak_Integration Quantification Quantification (Ratio to IS) Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General experimental workflow for metabolomics analysis using this compound.

Protocols

Protocol 1: Quantification of Fructose in Human Serum using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of monosaccharides in biological fluids.[9][10]

a. Materials:

  • Human serum samples

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

b. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • Prepare a stock solution of this compound in water.

  • In a microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the this compound internal standard solution.

  • Add 200 µL of ice-cold ACN:MeOH (3:1, v/v) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% ACN with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

c. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Fructose: Precursor ion [M-H]⁻ m/z 179 -> Product ion m/z 89

    • This compound: Precursor ion [M-H]⁻ m/z 186 -> Product ion m/z 94

d. Data Analysis:

  • Integrate the peak areas for both fructose and this compound.

  • Calculate the peak area ratio of fructose to this compound.

  • Quantify the concentration of fructose using a calibration curve prepared with known concentrations of fructose and a fixed concentration of the internal standard.

Protocol 2: GC-MS Analysis of Fructose in Biological Samples

This protocol involves derivatization to make the sugar volatile for GC-MS analysis.[5][6]

a. Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (Internal Standard)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS system

b. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to complete dryness.

  • Add the this compound internal standard.

  • Step 1 (Methoximation): Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 20 minutes. This step protects the keto group.

  • Step 2 (Silylation): Add 80 µL of MSTFA and incubate at 80°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups.

  • Cool the sample to room temperature before injection.

c. GC-MS Conditions:

  • GC System: Gas chromatograph with an autosampler.

  • Column: DB-5ms or similar non-polar column.

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS System: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI)

  • Selected Ion Monitoring (SIM):

    • Fructose-MO-TMS derivative: Monitor characteristic fragment ions. For example, m/z 203 for the C1-C3 fragment.[5]

    • This compound-MO-TMS derivative: Monitor the corresponding shifted fragment ions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of fructose using isotope dilution mass spectrometry.

ParameterLC-MS/MSGC-MSReference
Limit of Detection (LOD) ~5 ng/mL~0.3 µM[2][5]
Limit of Quantification (LOQ) 5 ng/mL - 10,000 ng/mL~15 µM in serum[2][5]
Linearity (r²) >0.99>0.99[5][9][10]
Intra-day Precision (CV%) < 8%0.3% - 5.1%[2][9][10]
Inter-day Precision (CV%) < 8%0.3% - 5.1%[2][9][10]
Accuracy/Recovery 85-115%~99%[2][5]

Metabolic Pathway Analysis

Isotopically labeled fructose, such as ¹³C-fructose, is used to trace the metabolic fate of fructose. The diagram below illustrates the primary hepatic fructose metabolism pathway.

Fructose Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-P DHAP->G3P Glucose Glucose DHAP->Glucose Gluconeogenesis Glycolysis Glycolysis G3P->Glycolysis Glyceraldehyde->G3P Triose Kinase Lactate Lactate Glycolysis->Lactate Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Glycogen Glycogen Glucose->Glycogen

Caption: Simplified pathway of hepatic fructose metabolism.

In tracer studies, the incorporation of the isotopic label (e.g., ¹³C) from fructose into downstream metabolites like lactate, glucose, and fatty acids is measured by mass spectrometry to determine the relative flux through these pathways.[1][3][8]

Conclusion

The use of this compound and other stable isotope-labeled analogs is indispensable for high-quality, quantitative metabolomics research on fructose. The protocols and data presented here provide a solid foundation for researchers to implement robust and reliable methods for studying the role of fructose in health and disease. The high sensitivity and specificity of mass spectrometry, combined with the accuracy afforded by isotope dilution, make this the gold standard approach in the field.[2][7]

References

Application Notes: D-Fructose-d7 as an Internal Standard for Accurate Fructose Quantification in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fructose, a simple sugar found in many foods, has been linked to various metabolic disorders when consumed in excess. Accurate measurement of fructose levels in clinical samples such as plasma and urine is crucial for researchers and clinicians studying its role in health and disease. This document outlines a robust and sensitive method for the quantification of fructose using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and D-Fructose-d7 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and matrix effects, ensuring high accuracy and precision in clinical research and drug development.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of fructose in human plasma.

1. Materials and Reagents

  • D-Fructose (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide

  • Human plasma (or other relevant clinical matrix)

2. Sample Preparation: Protein Precipitation

The following protocol describes a simple and effective protein precipitation method for extracting fructose from plasma samples.

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Spike Internal Standard: To a 100 µL aliquot of each sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitate Proteins: Add 400 µL of cold acetonitrile to each sample.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).

  • Inject: The reconstituted sample is now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry is recommended for the separation and detection of fructose.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Ammonium hydroxide in Water

    • Mobile Phase B: 0.1% Ammonium hydroxide in Acetonitrile

    • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 80% B) and gradually increasing the aqueous phase to elute the polar fructose.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical for this compound):

      • D-Fructose: Precursor ion (m/z) 179.1 -> Product ion (m/z) 89.1

      • This compound: Precursor ion (m/z) 186.1 -> Product ion (m/z) 94.1

      • Note: The exact m/z values for this compound may vary depending on the labeling pattern and should be optimized by direct infusion.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Performance

AnalyteMatrixCalibration Range (ng/mL)
D-FructosePlasma10 - 5000>0.99

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Plasma30 (Low QC)98.54.25.1
Plasma500 (Mid QC)101.23.14.5
Plasma4000 (High QC)99.82.53.8

Table 3: Recovery

AnalyteMatrixExtraction Recovery (%)
D-FructosePlasma95.3

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (ACN) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HILIC_Separation HILIC Separation Injection->HILIC_Separation ESI_Negative ESI (-) HILIC_Separation->ESI_Negative MRM_Detection MRM Detection ESI_Negative->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Caption: Experimental workflow for fructose quantification.

internal_standard_logic cluster_analyte Analyte (Fructose) cluster_is Internal Standard (this compound) Analyte_in_Sample Fructose in Sample Analyte_Response Analyte Peak Area Analyte_in_Sample->Analyte_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Added Known amount of this compound Added IS_Response IS Peak Area IS_Added->IS_Response IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Final_Concentration Accurate Fructose Concentration Calibration_Curve->Final_Concentration

Caption: Logic of internal standard use for quantification.

Quantifying Metabolic Flux with D-Fructose-d7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Deuterated Fructose (D-Fructose-d7), allows for the precise tracing of atoms through metabolic pathways. This enables researchers to quantify the contribution of fructose to various downstream metabolic processes, including glycolysis, the pentose phosphate pathway (PPP), and de novo lipogenesis. Understanding how cells and organisms metabolize fructose is critical for research in areas such as obesity, metabolic syndrome, cancer, and for the development of novel therapeutics targeting metabolic pathways.

This compound is a non-radioactive, stable isotope-labeled form of fructose where seven hydrogen atoms have been replaced by deuterium. This heavy isotope labeling allows for the differentiation of fructose-derived metabolites from their unlabeled counterparts using mass spectrometry (MS). By measuring the isotopic enrichment in downstream metabolites, researchers can calculate the relative and absolute flux rates through specific metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to quantify metabolic flux in both in vitro and in vivo models.

Key Applications

  • Elucidating Fructose Metabolism in Health and Disease: Tracing the fate of this compound can reveal how fructose metabolism is altered in various pathological conditions, such as non-alcoholic fatty liver disease (NAFLD) and cancer.

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on fructose metabolism can help identify novel drug targets and evaluate the efficacy and mechanism of action of metabolic modulators.

  • Cancer Metabolism Research: Cancer cells often exhibit altered glucose and fructose metabolism. This compound can be used to probe the unique metabolic dependencies of tumors.[1]

  • Nutritional Science: Quantifying the metabolic fate of dietary fructose provides insights into its contribution to energy production, fat synthesis, and overall metabolic health.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from metabolic flux studies using labeled fructose. While specific flux rates are highly dependent on the cell type, experimental conditions, and the specific labeled substrate used (e.g., 13C-fructose), these examples provide a framework for the types of quantitative insights that can be gained. The principles of using this compound would yield analogous data based on deuterium enrichment.

Table 1: Relative Flux of Glucose Metabolism in Neurons. This table illustrates the percentage of glucose metabolized through glycolysis and the pentose phosphate pathway. Similar relative flux analysis can be performed with this compound to determine the contribution of fructose to these pathways.

Metabolic PathwayPercentage of Glucose Metabolized
Glycolysis52 ± 6%
Oxidative/Non-oxidative Pentose Cycle19 ± 2%
Oxidative PPP / De Novo Nucleotide Synthesis29 ± 8%
Data adapted from: [2][3]

Table 2: De Novo Palmitate Synthesis from Labeled Fructose in Caco-2 Cells. This table shows the intracellular and secreted levels of newly synthesized palmitate from a labeled fructose tracer, demonstrating the utility of isotopic tracers in quantifying lipogenesis.

Fructose ConcentrationIntracellular De Novo Palmitate (relative units)Secreted De Novo Palmitate (relative units)
5 mM1.0 ± 0.20.3 ± 0.1
25 mM2.5 ± 0.50.8 ± 0.2
50 mM3.8 ± 0.71.2 ± 0.3
Data adapted from: [4]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key metabolic pathways involved in fructose metabolism and the general experimental workflow for a this compound metabolic flux experiment.

Fructose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Fructose-d7_ext This compound Fructose-d7 Fructose-d7 D-Fructose-d7_ext->Fructose-d7 GLUT5 Fructose-1-P-d7 Fructose-1-Phosphate-d7 Fructose-d7->Fructose-1-P-d7 KHK G6P-d Glucose-6-Phosphate-d(n) Fructose-d7->G6P-d Hexokinase (in some tissues) DHAP-d DHAP-d(n) Fructose-1-P-d7->DHAP-d GA-d Glyceraldehyde-d(n) Fructose-1-P-d7->GA-d Aldolase B G3P-d Glyceraldehyde-3-Phosphate-d(n) DHAP-d->G3P-d GA-d->G3P-d Triose Kinase FBP-d Fructose-1,6-Bisphosphate-d(n) G3P-d->FBP-d Pyruvate-d Pyruvate-d(n) FBP-d->Pyruvate-d Glycolysis Lactate-d Lactate-d(n) Pyruvate-d->Lactate-d AcetylCoA-d Acetyl-CoA-d(n) Pyruvate-d->AcetylCoA-d G6P-d->FBP-d 6PG-d 6-Phosphogluconate-d(n) G6P-d->6PG-d Pentose Phosphate Pathway (Oxidative) Ru5P-d Ribulose-5-Phosphate-d(n) 6PG-d->Ru5P-d Ru5P-d->G3P-d Non-oxidative PPP Ru5P-d->FBP-d Non-oxidative PPP R5P-d Ribose-5-Phosphate-d(n) Ru5P-d->R5P-d Nucleotides-d Nucleotides-d(n) R5P-d->Nucleotides-d FattyAcids-d Fatty Acids-d(n) AcetylCoA-d->FattyAcids-d De Novo Lipogenesis Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture or In Vivo Model Preparation Labeling 2. Introduction of this compound Cell_Culture->Labeling Quenching 3. Rapid Quenching of Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing 6. Isotopic Enrichment Calculation MS_Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

Application Notes and Protocols for D-Fructose-d7 Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

D-Fructose-d7 is a stable isotope-labeled form of fructose where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a powerful tool for metabolic studies in cell culture, particularly for tracing the fate of fructose carbons through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is in metabolic flux analysis, allowing researchers to quantify the contribution of fructose to cellular processes like energy production, nucleotide synthesis, and lipogenesis.

Recent studies have highlighted the significance of fructose as an alternative carbon source for cancer cells, especially in glucose-deprived tumor microenvironments.[1][2] Cancer cells can upregulate fructose transporters, such as GLUT5, to enhance fructose uptake and utilization.[1][3] Unlike glucose metabolism, which is tightly regulated at the phosphofructokinase-1 (PFK-1) step, fructose metabolism can bypass this checkpoint, providing a rapid source of glycolytic intermediates.[4][5] This makes this compound an invaluable tracer for investigating the metabolic reprogramming that supports cancer cell proliferation, survival, and resistance to therapy.[2][4]

Key applications of this compound in cell culture include:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and the flow of carbons from fructose into downstream pathways.

  • Pathway Tracing: Elucidating the relative contributions of fructose to glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and fatty acid synthesis.

  • Comparative Metabolomics: Comparing the metabolic fates of fructose and glucose to understand how cancer cells adapt their metabolism to different nutrient availabilities.[3][6]

  • Drug Discovery: Evaluating the efficacy of drugs that target fructose metabolism by tracing the metabolic consequences of drug treatment.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies using stable isotope-labeled fructose to trace its metabolic fate in various biological systems. These studies demonstrate the preferential shunting of fructose into specific biosynthetic pathways in cancer cells and other metabolic models.

Parameter MeasuredCell Type / Model SystemKey Quantitative Finding
Contribution to Nucleic Acid Synthesis Pancreatic Cancer Cells (in vitro)13C-labeled fructose was metabolized at a 250% higher rate than glucose via the non-oxidative pentose phosphate pathway to synthesize nucleic acids.[3][6]
Contribution to de novo Fatty Acid Synthesis Mouse Liver (in vivo)Approximately 30% of fructose is used for hepatic de novo fatty acid synthesis in the form of acetyl-CoA, compared to ~10% for glucose.[7]
Contribution to Glycerol Synthesis for Triglycerides Mouse Liver (in vivo)About 60% of newly synthesized glycerol is derived from fructose.[3][7]
Conversion of Glucose to Fructose (Polyol Pathway) A549 Lung Cancer Cells (in vitro)After 2 hours of incubation with 13C-glucose, the intracellular 13C-fructose level was equal to the intracellular 13C-glucose level, suggesting that about 50% of the uptaken glucose was converted to fructose.[8]

Experimental Protocols

This section provides detailed protocols for a typical stable isotope tracing experiment using this compound with adherent cancer cells, followed by metabolite extraction for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: this compound Labeling of Adherent Cells

Materials:

  • Adherent cells of interest (e.g., pancreatic, breast, or lung cancer cell line)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glucose-free and fructose-free cell culture medium

  • This compound (powder)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites

  • Sterile, tissue culture-treated plates (e.g., 6-well plates)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Culture in standard medium overnight to allow for cell attachment.

  • Preparation of Labeling Medium:

    • Prepare glucose-free and fructose-free medium supplemented with 10% dFBS.

    • Dissolve this compound in the medium to the desired final concentration (typically in the physiological to high physiological range, e.g., 5-10 mM). Ensure complete dissolution and sterile filter the medium.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS to remove residual medium.

    • Add the prepared this compound labeling medium to each well.

  • Incubation:

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. For central carbon metabolism, this is typically between 18 to 24 hours. Shorter time points (e.g., 30 minutes to a few hours) can be used to study the kinetics of fast-turnover pathways like glycolysis.

  • Harvesting: Proceed immediately to the metabolite extraction protocol.

Protocol 2: Metabolite Extraction from Adherent Cells for LC-MS Analysis

This protocol is designed to rapidly quench metabolic activity and efficiently extract polar metabolites.

Materials:

  • Ice-cold 80% Methanol (HPLC or MS-grade methanol in Milli-Q water), pre-chilled at -80°C.

  • Ice-cold PBS.

  • Cell scraper.

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge (4°C).

  • Evaporator (e.g., SpeedVac or Genevac).

Procedure:

  • Quenching Metabolism:

    • Place the 6-well plate on ice.

    • Quickly aspirate the this compound labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Aspirate the PBS completely.

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold 80% methanol to each well. To create a processing blank, add 1 mL of the 80% methanol to an empty well.

    • Incubate the plate at -80°C for at least 30 minutes to facilitate protein precipitation and cell lysis.

  • Cell Lysis and Collection:

    • Remove the plate from the freezer and place it back on ice.

    • Using a cell scraper, scrape the cells in the methanol solution to detach them and ensure complete lysis.

    • Transfer the cell lysate (methanol suspension) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation:

    • Vortex each sample for 20 seconds.

    • Centrifuge the tubes at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube or a glass vial suitable for your evaporator.

    • Dry the metabolite extracts completely using an evaporator without applying heat.

    • Store the dried extracts at -80°C until ready for LC-MS analysis.

  • Normalization (Optional but Recommended):

    • The remaining cell pellet can be used to determine the total protein or DNA content for normalization of the metabolite data across samples. Resuspend the pellet in a suitable lysis buffer for a BCA protein assay or a DNA quantification assay.

Visualizations

Metabolic Pathways of Fructose

The following diagram illustrates the primary metabolic pathways that this compound can enter within a cancer cell.

Fructose_Metabolism cluster_uptake Cellular Uptake cluster_fructolysis Fructolysis / Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway (PPP) cluster_lipogenesis Lipogenesis D-Fructose-d7_ext This compound (Extracellular) GLUT5 GLUT5 Transporter D-Fructose-d7_ext->GLUT5 D-Fructose-d7_int This compound (Intracellular) GLUT5->D-Fructose-d7_int F1P Fructose-1-P-d7 D-Fructose-d7_int->F1P KHK F6P Fructose-6-P-d7 D-Fructose-d7_int->F6P HK DHAP_GA DHAP-d(n) + Glyceraldehyde-d(n) F1P->DHAP_GA ALDOB G3P Glyceraldehyde-3-P-d(n) DHAP_GA->G3P Pyruvate Pyruvate-d(n) G3P->Pyruvate R5P Ribose-5-P-d(n) G3P->R5P TKT Lactate Lactate-d(n) Pyruvate->Lactate AcetylCoA Acetyl-CoA-d(n) Pyruvate->AcetylCoA Citrate Citrate-d(n) AcetylCoA->Citrate TCA_Cycle TCA Cycle Metabolites-d(n) Citrate->TCA_Cycle FattyAcids Fatty Acids-d(n) Citrate->FattyAcids TCA_Cycle->AcetylCoA F6P->G3P Nucleotides Nucleotides-d(n) R5P->Nucleotides

Caption: Metabolic fate of this compound in cancer cells.

Experimental Workflow

This diagram outlines the major steps of a this compound tracing experiment, from cell culture to data analysis.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis A 1. Seed Adherent Cells B 2. Prepare this compound Labeling Medium A->B C 3. Wash and Add Labeling Medium B->C D 4. Incubate for 18-24h C->D E 5. Quench on Ice & Wash with PBS D->E F 6. Add Ice-Cold 80% MeOH E->F G 7. Scrape, Collect, & Lyse F->G H 8. Centrifuge to Pellet Debris G->H I 9. Collect Supernatant H->I J 10. Dry Metabolite Extract I->J K 11. Reconstitute for LC-MS J->K L 12. LC-MS Analysis K->L M 13. Data Processing & Metabolic Flux Analysis L->M

Caption: Workflow for this compound stable isotope tracing.

References

Application Note: Quantification of D-Fructose-d7 in Human Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of D-Fructose-d7 in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method is ideal for pharmacokinetic and metabolic studies where deuterated fructose is used as a tracer.

Introduction

D-Fructose, a simple ketonic monosaccharide, plays a significant role in various metabolic pathways. The use of stable isotope-labeled analogs, such as this compound, is crucial in metabolic research to trace its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for the quantification of small molecules like fructose in complex biological matrices.[1][2] This application note provides a comprehensive protocol for the analysis of this compound in human plasma, adaptable for various research and drug development applications.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • D-Fructose (analytical standard)

  • ¹³C₆-Fructose (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Human Plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from human plasma.

  • Thaw : Bring human plasma samples and standards to room temperature.

  • Aliquot : Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard : Add 10 µL of the ¹³C₆-Fructose internal standard solution (1 µg/mL in 50:50 acetonitrile/water) to each plasma sample.

  • Precipitation : Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A HILIC column, such as an Asahipak NH2P-50 (4.6 x 250 mm, 5 µm), is recommended for optimal separation of polar analytes like fructose.[3]

  • Mobile Phase A : 0.1% Ammonium Hydroxide in Water

  • Mobile Phase B : Acetonitrile

  • Gradient : A gradient elution is employed to achieve good peak shape and separation.

    • 0-2 min: 90% B

    • 2-8 min: 90% to 70% B

    • 8-8.1 min: 70% to 90% B

    • 8.1-12 min: 90% B

  • Flow Rate : 0.5 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 40°C

  • Run Time : 12 minutes[3][1]

Mass Spectrometry (MS)

  • System : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions :

    • The specific MRM transitions for this compound would need to be optimized, but would be based on the fragmentation of the [M-H]⁻ ion. For unlabeled fructose, the precursor ion is m/z 179.

  • Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C

    • Desolvation Gas Flow : 800 L/hr

    • Cone Gas Flow : 50 L/hr

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound. The data is based on typical performance for similar sugar analyses.[4][5]

ParameterResult
Linearity (r²) > 0.995
Calibration Range 10 - 5000 ng/mL
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (50 µL) Spike_IS Spike with ¹³C₆-Fructose (IS) Sample->Spike_IS Precipitate Add Cold Acetonitrile (200 µL) Spike_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI Negative ESI HILIC->ESI Detection MRM Detection ESI->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and the selectivity of HILIC chromatography coupled with tandem mass spectrometry ensure accurate and precise results, making this method a valuable tool for metabolic research and clinical studies.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Fructose-d7, a deuterated isotopologue of D-fructose, is a valuable tool in metabolic research, drug development, and advanced analytical studies. The substitution of seven protons with deuterium atoms simplifies ¹H NMR spectra, allowing for the unambiguous assignment of the remaining proton signals and providing a means to trace the metabolic fate of the fructose molecule. Furthermore, the presence of deuterium enables the use of ²H NMR for quantitative analysis and the study of kinetic isotope effects. These application notes provide a comprehensive overview of the NMR spectroscopic techniques for the analysis of this compound, including detailed experimental protocols and data interpretation guidelines. In solution, D-fructose exists as a mixture of five tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the linear keto form. The distribution of these tautomers is solvent and temperature-dependent.[1]

Key Applications

  • Metabolic Tracer Studies: this compound can be used to follow the metabolic pathways of fructose in biological systems without the use of radioactive labels.[2]

  • Simplification of Complex NMR Spectra: Deuteration significantly simplifies ¹H NMR spectra, aiding in the structural elucidation of complex carbohydrates and their derivatives.[2]

  • Quantitative Analysis (qNMR): Quantitative NMR techniques, particularly ²H qNMR, can be employed for the accurate determination of this compound concentration in various matrices.

  • Kinetic Isotope Effect Studies: The deuteration allows for the investigation of kinetic isotope effects in enzyme-catalyzed reactions involving fructose.

Data Presentation: NMR Spectroscopic Parameters

The following tables summarize the expected quantitative NMR data for this compound dissolved in D₂O. The ¹H and ¹³C chemical shifts are estimated based on the data for unlabeled D-fructose, taking into account the expected simplification of the ¹H spectrum and the typical upfield isotope shifts (around -0.1 ppm) for ¹³C signals adjacent to deuterated centers.[1] The ²H chemical shifts are predicted to be very similar to the ¹H chemical shifts of the corresponding protons in unlabeled fructose.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in D₂O at 20°C

Since this compound has deuterium atoms at all non-hydroxyl positions, the ¹H NMR spectrum in D₂O will primarily show signals from the hydroxyl protons, which will appear as broad singlets due to exchange with the solvent. If the analysis is performed in a non-deuterated solvent like DMSO-d6, the hydroxyl proton signals would be observable and their chemical shifts would be similar to those of unlabeled fructose. For the purpose of analyzing the carbon skeleton, the deuteration renders ¹H NMR largely uninformative for the non-exchangeable positions.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in D₂O at 20°C

Carbon AtomTautomerEstimated Chemical Shift (ppm)
C1β-pyranose63.5
β-furanose62.8
α-furanose63.9
α-pyranose64.2
keto63.8
C2β-pyranose98.7
β-furanose104.8
α-furanose101.9
α-pyranose99.0
keto210.5
C3β-pyranose68.1
β-furanose76.5
α-furanose75.5
α-pyranose68.4
keto77.5
C4β-pyranose70.3
β-furanose79.8
α-furanose81.0
α-pyranose70.1
keto75.0
C5β-pyranose69.9
β-furanose82.5
α-furanose80.8
α-pyranose71.5
keto72.0
C6β-pyranose62.5
β-furanose63.7
α-furanose61.9
α-pyranose62.8
keto64.5

Table 3: Predicted ²H NMR Chemical Shifts for this compound in H₂O at 20°C

Deuterium AtomTautomerPredicted Chemical Shift (ppm)
D1, D1'β-pyranose3.71, 3.56
β-furanose3.65, 3.54
α-furanose3.75, 3.68
α-pyranose3.69, 3.58
keto4.25 (s)
D3β-pyranose3.80
β-furanose4.01
α-furanose3.92
α-pyranose4.03
keto4.30
D4β-pyranose3.90
β-furanose4.12
α-furanose4.15
α-pyranose3.85
keto4.10
D5β-pyranose4.00
β-furanose4.20
α-furanose4.06
α-pyranose3.95
keto4.15
D6, D6'β-pyranose4.03, 3.71
β-furanose3.70, 3.62
α-furanose3.65, 3.58
α-pyranose3.80, 3.72
keto4.20 (s)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection:

    • For ¹³C and ¹H NMR: Use high-purity deuterated solvents (e.g., D₂O, DMSO-d₆). D₂O is typically the solvent of choice for carbohydrates.

    • For ²H NMR: Use a non-deuterated solvent (e.g., H₂O, DMSO) to avoid a large solvent signal that would obscure the analyte signals.

  • Concentration:

    • A concentration of 10-50 mg/mL is generally sufficient for ¹³C and ²H NMR.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of the chosen solvent (e.g., 0.6 mL for a standard 5 mm NMR tube).

    • Vortex the sample until the solid is completely dissolved.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

¹³C NMR Spectroscopy Protocol (Qualitative and Quantitative)

This protocol is for acquiring a standard proton-decoupled ¹³C NMR spectrum.

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Temperature: 293 K (20°C).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 5 x T₁ (for quantitative analysis, typically 10-30 seconds for quaternary carbons in sugars). A shorter delay can be used for qualitative analysis.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

    • Spectral Width (SW): ~250 ppm (centered around 100 ppm).

    • Reference: The solvent signal (e.g., D₂O at 4.79 ppm, which corresponds to a ¹³C reference via the spectrometer's lock).

²H NMR Spectroscopy Protocol (Quantitative)

This protocol is designed for the quantitative analysis of this compound.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Temperature: 293 K (20°C).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 5 x T₁ (T₁ values for deuterium are generally short, so a delay of 5-10 seconds is often sufficient).

    • Number of Scans (NS): 64 or more, depending on the sample concentration.

    • Spectral Width (SW): ~10-15 ppm (centered around 4-5 ppm).

    • Referencing: An internal standard with a known concentration and a single, well-resolved deuterium signal is recommended for accurate quantification. Alternatively, the natural abundance deuterium signal of the solvent can be used if its concentration is known.

    • Lock: The experiment is typically run unlocked as a non-deuterated solvent is used. Shimming can be performed on the ¹H signal of the solvent before switching to the ²H channel.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_13C Acquire 13C NMR Spectrum filter->acquire_13C For 13C NMR acquire_2H Acquire 2H NMR Spectrum filter->acquire_2H For 2H NMR process_13C Process 13C Data acquire_13C->process_13C process_2H Process 2H Data acquire_2H->process_2H assign_13C Assign 13C Signals process_13C->assign_13C quantify_2H Quantify 2H Signals process_2H->quantify_2H structure Structural Confirmation assign_13C->structure concentration Determine Concentration quantify_2H->concentration

Caption: Experimental workflow for NMR analysis of this compound.

Tautomeric_Equilibrium beta_pyr β-Pyranose keto Keto Form beta_pyr->keto beta_fur β-Furanose alpha_fur α-Furanose alpha_pyr α-Pyranose keto->beta_fur keto->alpha_fur keto->alpha_pyr

Caption: Tautomeric equilibrium of D-Fructose in solution.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed analysis of this compound. ¹³C NMR provides valuable information for structural confirmation and tautomer analysis, while ²H NMR offers a robust method for quantitative determination. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this important isotopically labeled carbohydrate. Careful sample preparation and adherence to the specified NMR parameters will ensure the acquisition of high-quality, reproducible data.

References

Tracing Fructose Metabolism: Application Notes and Protocols for D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Fructose-d7, a stable isotope-labeled sugar, for tracing fructose uptake, transport, and metabolism in both in vitro and in vivo models. The detailed protocols and data presentation are designed to assist researchers in the fields of metabolic disease, nutrition, and drug development in designing and executing robust experiments to elucidate the pathways and kinetics of fructose processing in biological systems.

Introduction

Fructose consumption has been increasingly linked to a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1] Understanding the mechanisms of fructose absorption and metabolism is therefore of critical importance. This compound is a non-radioactive, stable isotope-labeled tracer that serves as a powerful tool for these investigations. By replacing seven hydrogen atoms with deuterium, this compound can be distinguished from endogenous fructose by mass spectrometry, allowing for precise tracking of its metabolic fate. This enables researchers to quantify uptake rates, identify transport mechanisms, and map the conversion of fructose into other metabolites.

Key Applications

  • Quantification of intestinal fructose transport: Elucidate the kinetics and regulation of fructose absorption across the intestinal barrier using cell culture models like Caco-2.

  • In vivo metabolic tracing: Track the distribution and conversion of dietary fructose in animal models to understand its organ-specific metabolism and contribution to various metabolic pathways.

  • Drug discovery and development: Screen for compounds that modulate fructose transporters, such as GLUT5 and GLUT2, which are key targets for therapeutic intervention in metabolic diseases.

  • Metabolic flux analysis: Determine the rates of fructose conversion to glucose, lactate, and lipids, providing a quantitative understanding of its metabolic partitioning.

Data Presentation

Table 1: Quantitative Analysis of this compound Transport in Caco-2 Cells
ParameterValueReference
Cell LineCaco-2 (human colorectal adenocarcinoma)[2]
Seeding Density5 x 10^5 cells/insert[2]
Culture Time21 days[3]
This compound Concentration10 mM[1]
Incubation Time60 minutes[1]
Apical to Basolateral TransportSee referenced study for specific data[1]
Inhibition by Phloretin (GLUT2 inhibitor)See referenced study for specific data[4]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example Data)
ParameterValue
Administration RouteOral Gavage
Dose2 g/kg body weight
VehicleSaline
Cmax (plasma)To be determined experimentally
Tmax (plasma)To be determined experimentally
AUC (plasma)To be determined experimentally
Tissue DistributionTo be determined experimentally

Experimental Protocols

Protocol 1: this compound Transport Assay in Caco-2 Cells

This protocol describes the use of this compound to measure fructose transport across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[2]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. For transport assays, seed cells onto Transwell® inserts at a density of 5 x 10^5 cells per insert.

  • Monolayer Differentiation: Culture the cells on the inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the transport assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Transport Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Add HBSS to the basolateral (bottom) chamber. c. Prepare a 10 mM solution of this compound in HBSS and add it to the apical (top) chamber. d. Incubate at 37°C for 60 minutes. e. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: a. Prepare samples for LC-MS/MS analysis by protein precipitation with ice-cold acetonitrile. b. Centrifuge to pellet the protein and transfer the supernatant to a new tube. c. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. d. Quantify the concentration of this compound in the apical and basolateral samples using a validated LC-MS/MS method.

Protocol 2: In Vivo this compound Tracing in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage to trace its absorption and metabolism.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound

  • Sterile saline

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

  • This compound Administration: a. Prepare a solution of this compound in sterile saline at a concentration that will deliver a dose of 2 g/kg body weight in a volume of 10 ml/kg.[5] b. Administer the solution to the mice via oral gavage using a proper technique to avoid injury.[4][6][7]

  • Sample Collection: a. Blood: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes) post-gavage. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma. b. Tissues: At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, intestine, adipose tissue, muscle). Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation and Analysis: a. Plasma: Prepare plasma samples for LC-MS/MS analysis as described in Protocol 1. b. Tissues: Homogenize the frozen tissues in a suitable buffer and perform metabolite extraction using a methanol/chloroform/water extraction method. c. Analyze the samples by LC-MS/MS to quantify this compound and its labeled metabolites (e.g., D-Glucose-d7, Lactate-d3).

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., Waters Acquity UPLC BEH Amide)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous to retain and elute the polar fructose molecule.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 186.1 -> Product ion (m/z) 92.1 (quantifier), 61.1 (qualifier)

    • Internal Standard (e.g., 13C6-Fructose): To be determined based on the available standard.

  • Optimization: Optimize collision energy and other source parameters for maximum sensitivity.

Visualization of Pathways and Workflows

Fructose_Uptake_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream D-Fructose-d7_Lumen This compound GLUT5 GLUT5 D-Fructose-d7_Lumen->GLUT5 Apical Transport GLUT2_apical GLUT2 (Apical) D-Fructose-d7_Lumen->GLUT2_apical High Concentration D-Fructose-d7_Intracellular This compound GLUT5->D-Fructose-d7_Intracellular Metabolism Metabolism (e.g., to Glucose-d7, Lactate-d3) D-Fructose-d7_Intracellular->Metabolism GLUT2_basolateral GLUT2 (Basolateral) D-Fructose-d7_Intracellular->GLUT2_basolateral Basolateral Transport GLUT2_apical->D-Fructose-d7_Intracellular D-Fructose-d7_Blood This compound GLUT2_basolateral->D-Fructose-d7_Blood

Caption: Fructose uptake and transport pathway in an intestinal enterocyte.

Experimental_Workflow Start Start: In Vitro or In Vivo Model D-Fructose-d7_Admin Administer this compound Start->D-Fructose-d7_Admin Incubation Incubation / Time Course D-Fructose-d7_Admin->Incubation Sample_Collection Sample Collection (Plasma, Tissues, Cell Lysates) Incubation->Sample_Collection Sample_Prep Sample Preparation (Metabolite Extraction) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification of this compound and its metabolites) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Uptake/Transport Rates, Metabolic Flux) LCMS_Analysis->Data_Analysis End End: Biological Interpretation Data_Analysis->End

Caption: General experimental workflow for tracing this compound.

Fructose_Metabolism_Tracing Fructose_d7 This compound F1P_d7 Fructose-1-Phosphate-d7 Fructose_d7->F1P_d7 Fructokinase DHAP_d DHAP-d F1P_d7->DHAP_d Aldolase B GA_d Glyceraldehyde-d F1P_d7->GA_d Aldolase B Glycolysis Glycolysis DHAP_d->Glycolysis Gluconeogenesis Gluconeogenesis DHAP_d->Gluconeogenesis Lipogenesis De Novo Lipogenesis DHAP_d->Lipogenesis G3P_d Glyceraldehyde-3-Phosphate-d GA_d->G3P_d Triose Kinase G3P_d->Glycolysis G3P_d->Gluconeogenesis G3P_d->Lipogenesis Lactate_d Lactate-d Glycolysis->Lactate_d Glucose_d Glucose-d Gluconeogenesis->Glucose_d Fatty_Acids_d Fatty Acids-d Lipogenesis->Fatty_Acids_d

Caption: Metabolic fate of this compound.

References

Application Notes and Protocols for Investigating De Novo Lipogenesis Using D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. Excessive DNL is a key contributor to the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Fructose, a monosaccharide commonly found in modern diets, is a potent substrate for DNL, bypassing key regulatory steps in glycolysis.[1][2][3][4][5][6][7] The use of stable isotope-labeled tracers, such as D-Fructose-d7, coupled with mass spectrometry, provides a powerful tool to specifically trace the metabolic fate of fructose carbons into newly synthesized lipids. This allows for the precise quantification of fructose's contribution to the lipogenic pool, offering valuable insights for basic research and the development of therapeutic interventions targeting metabolic diseases.[8]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate de novo lipogenesis in preclinical models.

Signaling Pathways and Experimental Workflow

To visualize the metabolic journey of this compound from ingestion to its incorporation into fatty acids, and the overall experimental process, the following diagrams are provided.

Fructose_Metabolism_and_DNL cluster_ingestion Ingestion & Absorption cluster_liver Hepatocyte cluster_regulation Transcriptional Regulation This compound This compound Fructose_d7 Fructose-d7 This compound->Fructose_d7 GLUT2/5 This compound->Fructose_d7 F1P_d7 Fructose-1-Phosphate-d7 Fructose_d7->F1P_d7 KHK ChREBP ChREBP Fructose_d7->ChREBP Activates TrioseP_d7 Triose-Phosphates-d7 (DHAP-d, GA3P-d) F1P_d7->TrioseP_d7 Aldolase B Pyruvate_d Pyruvate-d TrioseP_d7->Pyruvate_d Glycolysis AcetylCoA_d Acetyl-CoA-d Pyruvate_d->AcetylCoA_d PDH Citrate_d Citrate-d AcetylCoA_d->Citrate_d Citrate Synthase MalonylCoA_d Malonyl-CoA-d AcetylCoA_d->MalonylCoA_d ACC Citrate_d->AcetylCoA_d ACL FattyAcids_d7 Newly Synthesized Fatty Acids-d7 MalonylCoA_d->FattyAcids_d7 FASN Triglycerides_d7 Triglycerides-d7 FattyAcids_d7->Triglycerides_d7 Esterification SREBP1c SREBP-1c FASN FASN SREBP1c->FASN Upregulates ACC ACC SREBP1c->ACC Upregulates ChREBP->FASN Upregulates ChREBP->ACC Upregulates

Caption: Metabolic pathway of this compound in hepatocytes leading to de novo lipogenesis.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis Animal_Model Animal Model (e.g., mouse, rat) Tracer_Admin This compound Administration (Oral Gavage or Diet) Animal_Model->Tracer_Admin Sample_Collection Tissue and Blood Collection (Liver, Adipose, Plasma) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample_Collection->Lipid_Extraction Lipid_Derivatization Fatty Acid Derivatization (e.g., FAMEs) Lipid_Extraction->Lipid_Derivatization MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Lipid_Derivatization->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: Experimental workflow for tracing this compound in de novo lipogenesis studies.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from a study investigating the effect of a therapeutic compound on fructose-driven de novo lipogenesis in a rodent model.

ParameterVehicle Control Group (Mean ± SD)Therapeutic Group (Mean ± SD)p-value
Body Weight Gain (g) 15.2 ± 2.18.5 ± 1.8<0.01
Liver Weight (g) 2.5 ± 0.31.8 ± 0.2<0.01
Plasma Triglycerides (mg/dL) 180.5 ± 25.3110.2 ± 18.9<0.001
Hepatic Triglycerides (mg/g liver) 55.8 ± 8.925.1 ± 6.4<0.001
Fractional DNL (%) from this compound 28.6 ± 4.512.3 ± 3.1<0.001
Absolute DNL (mg fatty acid/g liver/day) from this compound 15.9 ± 3.26.2 ± 1.9<0.001
Deuterium Enrichment in Palmitate (m+7) 0.15 ± 0.030.06 ± 0.02<0.001
Deuterium Enrichment in Oleate (m+7) 0.12 ± 0.020.05 ± 0.01<0.001

Detailed Experimental Protocols

Protocol 1: In Vivo this compound Administration and Sample Collection

Objective: To label newly synthesized lipids in vivo using this compound for subsequent analysis.

Materials:

  • This compound (isotopic purity >98%)

  • Animal model (e.g., C57BL/6J mice)

  • High-fructose diet (e.g., 60% fructose) or standard chow

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.

  • Dietary Intervention: Place animals on the respective diets (e.g., high-fructose diet vs. control diet) for a specified period (e.g., 4-8 weeks) to induce the desired metabolic phenotype.

  • Tracer Administration:

    • Acute Dosing: Administer a single oral gavage of this compound (e.g., 2 g/kg body weight) dissolved in water.

    • Chronic Labeling: Incorporate this compound into the diet at a specific percentage (e.g., replacing a portion of the unlabeled fructose).

  • Sample Collection Timing: The timing of sample collection is critical and depends on the experimental question. For acute studies, a time course (e.g., 0, 1, 2, 4, 8 hours post-gavage) is recommended to capture the peak of DNL. For chronic studies, samples can be collected at the end of the dietary intervention.

  • Blood Collection: Anesthetize the animal. Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Collection: Immediately following blood collection, perfuse the liver with ice-cold PBS to remove contaminating blood. Dissect the liver and other tissues of interest (e.g., adipose tissue).

  • Sample Preservation: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.[9]

Protocol 2: Lipid Extraction from Liver Tissue

Objective: To extract total lipids from liver tissue for mass spectrometry analysis. This protocol is based on the Folch method.

Materials:

  • Frozen liver tissue (~50-100 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Homogenization: Weigh the frozen liver tissue and place it in a glass homogenizer tube. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 2 mL for 100 mg of tissue). Homogenize thoroughly on ice until no visible tissue fragments remain.[10]

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate). Vortex vigorously for 30 seconds.[10]

  • Centrifugation: Centrifuge the mixture at 1,500 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette, being cautious not to disturb the upper aqueous phase or the protein interface.

  • Drying: Transfer the lipid extract to a new glass tube and dry the solvent under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 2:1 chloroform:methanol) and store at -80°C until analysis.

Protocol 3: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

Objective: To analyze the isotopic enrichment of deuterium in specific fatty acids derived from this compound.

Materials:

  • Dried lipid extract from Protocol 2

  • Methanolic HCl (e.g., 3N) or BF3-methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., DB-23)

Procedure:

  • Transesterification: Add 1 mL of methanolic HCl to the dried lipid extract. Cap the tube tightly and heat at 80°C for 2 hours to convert fatty acids to their methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of water and 2 mL of hexane. Vortex thoroughly. Centrifuge at 1,000 x g for 5 minutes.

  • Collection and Drying: Collect the upper hexane layer containing the FAMEs. Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried FAMEs in a small, known volume of hexane (e.g., 100 µL) suitable for GC-MS injection.

  • GC-MS Analysis: Inject the FAMEs onto the GC-MS system. Use an appropriate temperature program to separate the different FAMEs. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the ion clusters for specific fatty acids (e.g., palmitate, oleate) and their deuterated isotopologues.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the deuterated (m+n) to the non-deuterated (m+0) isotopologues for each fatty acid of interest.

Protocol 4: Intact Lipid Analysis by LC-MS/MS

Objective: To analyze the incorporation of deuterium from this compound into intact lipid species (e.g., triglycerides, phospholipids).

Materials:

  • Dried lipid extract from Protocol 2

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with a C18 or C30 reverse-phase column

  • Mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate)

Procedure:

  • Sample Preparation: Dilute the lipid extract from Protocol 2 in a suitable solvent for LC-MS analysis (e.g., 9:1 isopropanol:acetonitrile).

  • LC Separation: Inject the sample onto the LC system. Use a gradient elution to separate the different lipid classes and species.

  • MS and MS/MS Analysis: The mass spectrometer should be operated in both full scan mode to obtain the mass spectra of the intact lipids and in data-dependent or targeted MS/MS mode to fragment the lipids for structural identification.

  • Data Analysis:

    • Identify lipid species using specialized software (e.g., LipidSearch, MS-DIAL) by matching the accurate mass and fragmentation patterns to lipid databases.

    • Determine the isotopic distribution for each identified lipid species containing newly synthesized fatty acids. The incorporation of deuterium from this compound will result in a shift in the isotopic pattern of the lipid.

    • Quantify the relative abundance of the labeled lipid species compared to the unlabeled species to assess the contribution of fructose to the synthesis of specific lipid molecules.

Conclusion

The use of this compound as a metabolic tracer is a highly specific and quantitative method for investigating the contribution of fructose to de novo lipogenesis. The protocols outlined above provide a framework for conducting such studies, from in vivo labeling to detailed mass spectrometric analysis. By tracing the path of fructose-derived carbons into the lipidome, researchers and drug development professionals can gain a deeper understanding of the mechanisms driving metabolic diseases and evaluate the efficacy of novel therapeutic agents designed to mitigate the adverse effects of excessive fructose consumption.

References

Metabolic Fate Analysis of D-Fructose-d7 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic fate analysis of D-Fructose-d7. This deuterated analog of fructose serves as a powerful tracer to elucidate the complex pathways of fructose metabolism, its tissue-specific distribution, and its contribution to various metabolic pools under different physiological and pathological conditions. The methodologies described herein are critical for understanding the role of fructose in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.

Application Notes

Fructose consumption has significantly increased in the Western diet, raising concerns about its impact on metabolic health. Unlike glucose, fructose is primarily metabolized in the liver, where it can be converted into glucose, glycogen, lactate, and substrates for de novo lipogenesis.[1][2] The use of stable isotope-labeled fructose, such as this compound, allows for the precise tracing of the metabolic fate of fructose carbons throughout the body, providing invaluable insights into its metabolic flux.

The protocols outlined below describe the in vivo administration of this compound to animal models, followed by sample collection from various tissues and biofluids. Subsequent analysis using state-of-the-art techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) enables the identification and quantification of deuterated metabolites. These methods can be adapted to study the effects of genetic modifications, pharmacological interventions, or dietary changes on fructose metabolism.

A key finding from studies using labeled fructose is that the small intestine plays a significant role in its metabolism, converting a substantial portion of dietary fructose into glucose and organic acids, thereby shielding the liver from high concentrations of fructose, especially at lower doses.[3] However, at higher doses, the capacity of the intestine is overwhelmed, leading to increased hepatic exposure to fructose.[3] Isotope tracer studies in humans have shown that a significant portion of ingested fructose is converted to glucose and lactate.[4]

The data generated from these studies are essential for developing therapeutic strategies targeting fructose metabolism and for providing evidence-based dietary recommendations.

Quantitative Data Summary

The following tables summarize quantitative data on the metabolic fate of labeled fructose from in vivo studies. The data is compiled from studies using various fructose isotopologues (e.g., ¹³C-fructose) in mice and humans, providing a representative overview of fructose metabolism.

Table 1: Intestinal Conversion of Orally Administered ¹³C-Fructose in Mice [3]

MetabolitePercentage of Fructose Carbons Converted by Small Intestine
Glucose~50-60%
Lactate~20%
Alanine~10%
Fructose (unmetabolized)~14%

Data is derived from studies in mice following oral gavage of a 1:1 mixture of fructose:glucose (0.5 g/kg each), with fructose being U-¹³C labeled.[3]

Table 2: Metabolic Fate of Ingested Fructose in Humans [5]

Metabolic FateMean Conversion/Oxidation RateStudy Conditions
Conversion to Glucose41% ± 10.5%3-6 hours post-ingestion
Oxidation45.0% ± 10.7%Non-exercising subjects, 3-6 hours
Oxidation (with glucose)66.0% ± 8.2%Exercising subjects, 2-3 hours
Direct Conversion to Plasma Triglycerides<1%-

Data represents the mean ± standard deviation from a review of isotopic tracer studies in humans.[5]

Table 3: Comparison of Hepatic Uptake and Turnover of Deuterated Fructose vs. Glucose in Mice [1]

Parameter[6,6'-²H₂]fructose[6,6'-²H₂]glucose
Initial Hepatic Concentration (after bolus injection)35 mM15 mM
Decay Time Constant (mono-exponential fit)8.0 s19.8 s

This data, from a Deuterium Metabolic Imaging (DMI) study, indicates a more than two-fold higher initial uptake and a 2.5-fold faster turnover of fructose compared to glucose in the mouse liver.[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Sample Collection

This protocol describes the administration of this compound to rodents and the subsequent collection of tissues and biofluids for metabolic analysis.

Materials:

  • This compound (ensure high isotopic purity)

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., C57BL/6J mice, Sprague-Dawley rats), appropriately housed and acclimatized

  • Gavage needles or infusion pumps and catheters

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Preparation:

    • Fast animals overnight (12-16 hours) with free access to water to ensure a baseline metabolic state.

    • Record the body weight of each animal before dosing.

  • This compound Administration:

    • Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 1.3 g/kg body weight).[1]

    • Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle.

    • Intravenous (IV) Administration:

      • Bolus Injection: Administer the solution as a single, rapid injection via the tail vein.[1]

      • Slow Infusion: Use an infusion pump to deliver the solution at a constant rate over a specified period (e.g., 30 minutes) via a catheterized tail vein.[1]

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.

    • Blood Collection:

      • Collect blood via cardiac puncture or from the portal vein and systemic circulation (e.g., vena cava) into EDTA-coated tubes.[3]

      • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

      • Store plasma samples at -80°C.

    • Tissue Collection:

      • Perfuse the animal with ice-cold saline to remove blood from the tissues.

      • Quickly dissect the liver, adipose tissue (e.g., epididymal white adipose tissue), skeletal muscle (e.g., gastrocnemius), and brain.

      • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Analysis of this compound Metabolites by LC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound and its deuterated metabolites from plasma and tissue samples.

Materials:

  • -80°C frozen plasma and tissue samples

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Internal standards (e.g., ¹³C-labeled fructose, glucose, lactate)

  • Homogenizer (for tissues)

  • Centrifuge

  • LC-MS/MS system with a HILIC column

Procedure:

  • Metabolite Extraction from Plasma:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of cold 80% methanol containing internal standards.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Metabolite Extraction from Tissues:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add cold 80% methanol (e.g., 1 mL per 25 mg of tissue) containing internal standards.

    • Homogenize the tissue thoroughly on ice.

    • Follow steps 1.3 to 1.6 for protein precipitation and extract preparation.

  • LC-MS/MS Analysis:

    • Use a HILIC column for chromatographic separation of polar metabolites.

    • Develop a gradient elution method using mobile phases such as acetonitrile and water with additives like ammonium acetate or formic acid.

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and its expected deuterated metabolites (e.g., d-glucose, d-lactate, d-alanine, d-glutamate).

    • Quantify the metabolites by comparing the peak areas of the deuterated analytes to their corresponding internal standards.

Protocol 3: In Vivo Analysis of this compound Metabolism by Deuterium Metabolic Imaging (DMI) / NMR Spectroscopy

This protocol is based on the methodology for in vivo Deuterium Metabolic Imaging (DMI) of deuterated fructose in the liver of mice.[1]

Materials:

  • This compound ([6,6'-²H₂]fructose is a common analog)

  • Animal model (e.g., mouse)

  • High-field MRI scanner equipped for deuterium spectroscopy

  • Animal monitoring equipment (for anesthesia and temperature control)

Procedure:

  • Animal Preparation and Positioning:

    • Anesthetize the animal (e.g., with isoflurane).

    • Position the animal in the MRI scanner, ensuring the liver is within the detection coil's sensitive volume.

    • Maintain the animal's body temperature throughout the experiment.

  • DMI Acquisition:

    • Acquire anatomical ¹H MR images for localization and shimming.

    • Perform B₀ shimming on the region of interest (liver).

    • Acquire a baseline, natural abundance deuterium spectrum.

  • This compound Administration:

    • Administer the deuterated fructose solution via IV bolus injection or slow infusion as described in Protocol 1.

  • Dynamic DMI Data Acquisition:

    • Immediately after administration, begin dynamic acquisition of deuterium spectra from the liver.

    • Acquire spectra at regular intervals to monitor the appearance and disappearance of deuterated fructose and its metabolic products (e.g., deuterated water, glucose/glycogen).

  • Data Analysis:

    • Process the DMI data to generate time-course curves for the different deuterated species.

    • Quantify the concentrations of deuterated fructose and its metabolites by fitting the spectral peaks.

    • Calculate the rates of fructose uptake and conversion to other metabolites.

Visualizations

Fructose_Metabolism_Pathway cluster_blood Bloodstream cluster_liver Hepatocyte D-Fructose-d7_blood This compound D-Fructose-d7_liver This compound D-Fructose-d7_blood->D-Fructose-d7_liver GLUT2/5 Fructose-1-P-d Fructose-1-Phosphate-d D-Fructose-d7_liver->Fructose-1-P-d Fructokinase DHAP-d DHAP-d Fructose-1-P-d->DHAP-d Aldolase B Glyceraldehyde-d Glyceraldehyde-d Fructose-1-P-d->Glyceraldehyde-d Aldolase B Glyceraldehyde-3-P-d Glyceraldehyde-3-Phosphate-d DHAP-d->Glyceraldehyde-3-P-d Triose Phosphate Isomerase Glyceraldehyde-d->Glyceraldehyde-3-P-d Triose Kinase Glycolysis_Gluconeogenesis Glycolysis / Gluconeogenesis Glyceraldehyde-3-P-d->Glycolysis_Gluconeogenesis Glucose-d Glucose-d Glycolysis_Gluconeogenesis->Glucose-d Lactate-d Lactate-d Glycolysis_Gluconeogenesis->Lactate-d Pyruvate-d Pyruvate-d Glycolysis_Gluconeogenesis->Pyruvate-d Glycogen-d Glycogen-d Glucose-d->Glycogen-d Acetyl-CoA-d Acetyl-CoA-d Pyruvate-d->Acetyl-CoA-d TCA_Cycle TCA Cycle Pyruvate-d->TCA_Cycle Lipogenesis De Novo Lipogenesis Acetyl-CoA-d->Lipogenesis Triglycerides-d Triglycerides-d Lipogenesis->Triglycerides-d

Caption: Metabolic pathway of this compound in the liver.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation Animal_Model Animal Model (e.g., Mouse) Dosing This compound Administration (Oral Gavage or IV Infusion) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR / DMI Analysis Extraction->NMR Quantification Metabolite Quantification LCMS->Quantification NMR->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

Caption: Experimental workflow for this compound metabolic fate analysis.

References

Troubleshooting & Optimization

Technical Support Center: D-Fructose-d7 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of D-Fructose-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry (MS) methods and overcome common challenges to improve the signal-to-noise ratio (S/N) for this analyte.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio for this compound challenging in MS?

A1: Several factors can contribute to a low S/N for this compound. Sugars, in general, exhibit low ionization efficiency in common electrospray ionization (ESI) sources due to their high polarity and lack of easily ionizable functional groups. Additionally, this compound can be susceptible to in-source fragmentation, where the molecule breaks apart within the ion source, reducing the signal of the intact analyte.[1] Matrix effects from complex sample backgrounds can also suppress the ionization of this compound, leading to a diminished signal.[2][3]

Q2: What are the common adducts observed for this compound in mass spectrometry?

A2: In positive ion mode ESI, this compound commonly forms adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). Protonated molecules ([M+H]⁺) can also be observed, though often at a lower abundance. In negative ion mode, deprotonated molecules ([M-H]⁻) and adducts with anions like chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻) are common.[4] It is crucial to identify the most stable and abundant adduct for your specific experimental conditions to maximize signal intensity.

Q3: Can I use the same LC method for this compound as for unlabeled fructose?

A3: Yes, in most cases, the chromatographic behavior of this compound is nearly identical to that of unlabeled fructose. Therefore, existing Hydrophilic Interaction Liquid Chromatography (HILIC) methods are a good starting point.[5][6][7] However, it is always recommended to verify the retention time and peak shape with a pure standard of this compound.

Q4: What are the key instrument parameters to optimize for improving S/N?

A4: Key parameters for optimization include the capillary voltage, cone voltage (or fragmentor voltage), nebulizer gas flow, drying gas flow, and source temperature.[7] The optimal settings for these parameters are often interdependent and should be determined empirically for your specific instrument and mobile phase composition.

Troubleshooting Guide

Problem Potential Cause Solution
Low Signal Intensity - Inefficient ionization- Suboptimal adduct formation- In-source fragmentation- Poor sample recovery during preparation- Optimize ESI source parameters (capillary voltage, gas flows, temperatures).- Experiment with mobile phase additives (e.g., ammonium formate, sodium acetate) to promote a specific adduct.- Reduce cone/fragmentor voltage to minimize fragmentation.- Optimize the sample extraction and cleanup procedure.
High Background Noise - Contaminated mobile phase or LC system- Matrix effects from the sample- Electronic noise- Use high-purity LC-MS grade solvents and additives.- Implement a more rigorous sample cleanup method (e.g., solid-phase extraction).- Ensure proper grounding of the MS instrument.
Poor Peak Shape (Tailing or Splitting) - Unsuitable chromatographic conditions- Column overload- Anomer separation- Optimize the HILIC gradient and mobile phase composition.- Reduce the injection volume or sample concentration.- Increase column temperature or adjust mobile phase pH to promote the collapse of anomers into a single peak.[8]
Inconsistent Results - Fluctuations in instrument performance- Sample degradation- Inconsistent sample preparation- Regularly tune and calibrate the mass spectrometer.- Use fresh samples and standards.- Employ an internal standard (e.g., ¹³C-labeled fructose) to correct for variability.[5]

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline for the extraction of this compound from a plasma matrix.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-Fructose).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HILIC-MS/MS Method Parameters

These are starting parameters for a HILIC-MS/MS analysis of this compound. Optimization may be required.

Parameter Value
LC Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate
Gradient 80% B to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -2.5 kV
Cone Voltage -30 V
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350°C
MRM Transition To be determined empirically for this compound

Visualizations

TroubleshootingWorkflow start Low S/N for this compound check_signal Check Signal Intensity and Peak Shape start->check_signal optimize_source Optimize MS Source Parameters check_signal->optimize_source Poor Signal check_chromatography Review Chromatography check_signal->check_chromatography Good Signal, Poor Shape optimize_source->check_chromatography optimize_lc Optimize LC Method (Gradient, Mobile Phase) check_chromatography->optimize_lc Tailing/Splitting check_sample_prep Investigate Sample Preparation check_chromatography->check_sample_prep Good Peak Shape optimize_lc->check_sample_prep improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup High Background good_signal Acceptable S/N check_sample_prep->good_signal Low Background improve_cleanup->good_signal

Caption: A troubleshooting workflow for addressing low signal-to-noise ratio.

NoiseSources cluster_lc LC System cluster_ms MS System cluster_sample Sample lc_pump Pump Noise total_noise Total Background Noise lc_pump->total_noise mobile_phase Contaminated Mobile Phase mobile_phase->total_noise column_bleed Column Bleed column_bleed->total_noise ion_source Unstable Spray (Ion Source) ion_source->total_noise detector Detector Noise detector->total_noise electronics Electronic Noise electronics->total_noise matrix Matrix Effects matrix->total_noise interferences Co-eluting Interferences interferences->total_noise

Caption: Potential sources of noise in an LC-MS system.

References

Technical Support Center: D-Fructose-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d7 analysis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common sources of interference in this compound analysis by LC-MS/MS?

The most common interferences in the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are matrix effects, isobaric interferences, and issues related to the isotopic label.

  • Matrix Effects: These are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, food extracts) that can suppress or enhance the ionization of this compound and the internal standard, leading to inaccurate quantification.[1][2] Common culprits include phospholipids, salts, and other small molecules.[1]

  • Isobaric Interferences: Other sugars and structurally similar compounds can have the same nominal mass as this compound, potentially leading to overlapping chromatographic peaks and inaccurate measurements. Careful chromatographic separation is crucial to mitigate this.

  • Isotopic Contribution: The natural abundance of isotopes in unlabeled fructose can contribute to the signal of the deuterated internal standard, especially at high concentrations of the native analyte. This "cross-talk" can introduce a bias in the results.

  • Hydrogen-Deuterium (H/D) Exchange: Although less common under controlled analytical conditions, there is a potential for the deuterium atoms on this compound to exchange with hydrogen atoms from the solvent, particularly at non-neutral pH and elevated temperatures.[3][4][5][6] This can alter the mass-to-charge ratio of the analyte and impact quantification.

Q2: I am observing significant signal suppression for this compound in my plasma samples. How can I troubleshoot and mitigate this?

Signal suppression, a common matrix effect, can be addressed through a combination of sample preparation, chromatographic optimization, and the use of an appropriate internal standard.

Troubleshooting Steps:

  • Confirm Matrix Effect: To confirm that you are observing a matrix effect, you can perform a post-extraction addition experiment. Compare the signal of this compound spiked into a blank matrix extract with the signal of this compound in a neat solvent. A significantly lower signal in the matrix extract confirms ion suppression.[2]

  • Improve Sample Preparation: The goal is to remove interfering components from the matrix before analysis.

    • Protein Precipitation (PPT): A simple and common method for plasma samples. However, it may not remove all phospholipids.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT and can effectively remove salts and phospholipids.

    • Carrez Clarification: This is a precipitation method effective for removing proteins and fats from food and biological samples.[7][8][9][10]

  • Optimize Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective technique for retaining and separating polar compounds like sugars.[11] Optimizing the gradient elution can help separate this compound from co-eluting matrix components.

    • Divert Valve: Use a divert valve to direct the early eluting, unretained components (which often contain a high concentration of salts and other interferences) to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard, such as ¹³C₆-D-Fructose, is the best way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate ratio-based quantification.

Troubleshooting Workflow for Ion Suppression:

IonSuppressionTroubleshooting start Signal Suppression Observed confirm_me Confirm Matrix Effect (Post-Extraction Addition) start->confirm_me improve_sp Improve Sample Preparation confirm_me->improve_sp Confirmed optimize_lc Optimize Chromatography confirm_me->optimize_lc Confirmed ppt Protein Precipitation improve_sp->ppt spe Solid-Phase Extraction (SPE) improve_sp->spe carrez Carrez Clarification improve_sp->carrez hilic HILIC Optimization optimize_lc->hilic divert Use Divert Valve optimize_lc->divert use_sil_is Use Stable Isotope-Labeled Internal Standard end_good Signal Suppression Mitigated use_sil_is->end_good end_bad Issue Persists (Consult Instrument Specialist) use_sil_is->end_bad ppt->use_sil_is spe->use_sil_is carrez->use_sil_is hilic->use_sil_is divert->use_sil_is

Caption: Troubleshooting workflow for addressing ion suppression.

Q3: How can I differentiate this compound from other isobaric sugars in my samples?

The key to differentiating isobaric compounds is through effective chromatographic separation.

  • HILIC Chromatography: As mentioned, HILIC is well-suited for separating polar isomers like sugars. Method development should focus on optimizing the mobile phase composition (acetonitrile and aqueous buffer), gradient slope, and column temperature to achieve baseline separation of fructose from other hexoses like glucose and mannose.

  • Specialized Columns: Several commercially available columns are specifically designed for carbohydrate analysis and can provide enhanced separation of sugar isomers.

Q4: I am concerned about the potential for H/D exchange with my this compound standard. How can I minimize this?

Hydrogen-deuterium exchange is more likely to occur under certain conditions. To minimize this risk:

  • Control pH: Maintain a neutral or slightly acidic pH in your mobile phase and sample diluent. The rate of H/D exchange is at its minimum around pH 2.6.[3]

  • Avoid High Temperatures: Keep the autosampler and column compartments at a controlled, cool temperature.

  • Limit Exposure Time: Analyze samples as soon as possible after preparation to minimize the time the deuterated standard is in a protic solvent.

  • Method Validation: During method validation, assess the stability of this compound in the analytical matrix and mobile phase over time to ensure no significant degradation or exchange is occurring.

Quantitative Data on Matrix Effects

The following table summarizes the matrix effect observed for fructose in different biological matrices from published literature. The Matrix Effect (ME) is calculated as the percentage of signal suppression or enhancement. A negative value indicates suppression, while a positive value indicates enhancement.

MatrixAnalyteInternal StandardSample PreparationChromatographic MethodMatrix Effect (%)Reference
Human PlasmaFructose¹³C₆-FructoseProtein PrecipitationUPLC-MS/MS (HILIC)-13 to +9[1]
Human UrineFructose¹³C₆-FructoseDilutionUPLC-MS/MS (HILIC)Not specified, but good accuracy and precision reported[12][13]

Experimental Protocols

Detailed Protocol for this compound Analysis in Human Plasma using HILIC-LC-MS/MS

This protocol is a composite based on common practices in the field and should be validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of a this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Vortex and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

  • LC System: UPLC or HPLC system capable of high-pressure gradient elution.

  • Column: A HILIC column suitable for polar analytes (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 - 1.0 min: 85% B

    • 1.0 - 5.0 min: Linear gradient to 50% B

    • 5.0 - 5.1 min: Linear gradient to 85% B

    • 5.1 - 7.0 min: Re-equilibration at 85% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions (example):

    • D-Fructose: 179 -> 89

    • This compound: 186 -> 92

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Logical Relationship of Analytical Steps:

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hilic HILIC Separation injection->hilic esi Electrospray Ionization (Negative Mode) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical analytical workflow for this compound analysis.

References

Troubleshooting poor recovery of D-Fructose-d7 in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of D-Fructose-d7 in analytical samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary causes of low this compound recovery during sample analysis?

Poor recovery of this compound can stem from several stages of the analytical workflow, including sample preparation, extraction, and analysis. Key factors include inefficient extraction from the sample matrix, degradation of the analyte, incomplete derivatization (if used), and suboptimal chromatographic or mass spectrometry conditions. It is also crucial to consider potential isotopic exchange of deuterium atoms, particularly under certain pH and temperature conditions.

A logical approach to troubleshooting involves systematically evaluating each step of your experimental protocol.

Question 2: My recovery of this compound is inconsistent following sample extraction. How can I optimize my extraction protocol?

Inconsistent recovery is often linked to the extraction methodology. The choice of technique and its parameters are critical for efficiently isolating this compound from complex matrices.

Troubleshooting Extraction Efficiency:

  • Method Selection: For biological fluids, a simple protein precipitation followed by solid-phase extraction (SPE) is a common starting point. For more complex matrices like tissues, more rigorous extraction techniques may be necessary.

  • Parameter Optimization: The efficiency of extraction can be influenced by several factors. A systematic optimization of these parameters is recommended.

The following table summarizes key parameters for two common extraction techniques that can be adapted for this compound.

ParameterUltrasonic-Assisted Extraction (UAE)Reactive Extraction
Temperature 40-60°C[1]Ambient
Time 20-30 minutes[1]5-60 minutes (no significant effect on yield noted in one study)[2]
Solvent/Reagent Aqueous solutionsOrganic phase with organoboronic acid and a phase transfer catalyst (e.g., Aliquat 336)[2]
Liquid-to-Solid Ratio 6-10 mL/g[1]1:1 to 1:2 aqueous to organic phase ratio[2]

Experimental Protocol: Optimization of Ultrasonic-Assisted Extraction

  • Sample Preparation: Homogenize your sample matrix (e.g., tissue) if necessary.

  • Parameter Testing:

    • Temperature: Test a range of temperatures (e.g., 40°C, 50°C, 60°C) while keeping the extraction time and liquid-to-solid ratio constant[1].

    • Time: Evaluate different extraction durations (e.g., 15 min, 20 min, 30 min) at the optimal temperature[1].

    • Liquid-to-Solid Ratio: Vary the ratio of extraction solvent to sample amount (e.g., 6 mL/g, 8 mL/g, 10 mL/g) using the best temperature and time combination[1].

  • Analysis: Analyze the this compound content in each extract to determine the optimal conditions.

A general troubleshooting workflow for poor recovery is presented below.

G Troubleshooting Workflow for Poor this compound Recovery cluster_prep Sample Preparation & Extraction cluster_analysis Analytical Method start Poor Recovery Observed check_extraction Evaluate Extraction Efficiency? start->check_extraction optimize_extraction Optimize Extraction Parameters (Time, Temp, Solvent) check_extraction->optimize_extraction Yes check_derivatization Using Derivatization? check_extraction->check_derivatization No check_stability Assess Analyte Stability? optimize_extraction->check_stability modify_conditions Modify pH, Temp, or Add Stabilizers check_stability->modify_conditions Yes check_stability->check_derivatization No modify_conditions->check_derivatization optimize_derivatization Optimize Derivatization (Reagent, Time, Temp) check_derivatization->optimize_derivatization Yes check_lcms Evaluate LC-MS/MS Conditions? check_derivatization->check_lcms No optimize_derivatization->check_lcms optimize_lcms Optimize Mobile Phase, Column, & MS Parameters check_lcms->optimize_lcms Yes end_point Recovery Improved check_lcms->end_point No optimize_lcms->end_point

Caption: A flowchart illustrating the systematic troubleshooting process for poor this compound recovery.

Question 3: I am using a derivatization step before GC-MS or LC-MS analysis. Could this be the source of my low recovery?

Yes, the derivatization step is a common source of variability and potential loss for fructose analysis. Fructose can exhibit lower derivatization efficiency compared to other sugars like glucose.[3] This is often due to slower reaction kinetics.

Key Considerations for Derivatization:

  • Reagent Choice: Different derivatization agents have varying efficiencies for ketoses like fructose. For GC-MS, O-methyloxime acetate derivatization is a common method.[4][5] For LC-MS with UV or fluorescence detection, reagents like p-aminobenzoic acid ethyl ester (ABEE) or 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used.[3][6]

  • Reaction Conditions: The temperature, time, and pH of the derivatization reaction are critical. For many reductive amination procedures, temperatures can range from 25-90°C with incubation times from 30 minutes to overnight.[3]

Experimental Protocol: Optimization of Derivatization

  • Select Reagent: Choose a derivatization agent suitable for your analytical method (e.g., silylation for GC-MS, PMP for LC-UV).

  • Optimize Reaction Time: Set a constant temperature and test various reaction times (e.g., 30, 60, 90, 120 minutes).

  • Optimize Temperature: Using the optimal reaction time, test a range of temperatures (e.g., 60°C, 70°C, 80°C).

  • Analyze Standards: Analyze derivatized standards of this compound at each condition to determine which combination yields the highest and most reproducible peak area.

Question 4: What are the best practices for analyzing underivatized this compound by LC-MS/MS?

Analyzing highly polar compounds like fructose without derivatization can be challenging due to poor retention on traditional reversed-phase columns and inefficient ionization.

Recommendations for Underivatized Analysis:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating underivatized sugars.[7][8]

  • Ionization:

    • Due to low proton affinity, direct electrospray ionization (ESI) can be difficult.[9]

    • The formation of adducts with chloride ([M+Cl]-) or other anions in negative ion mode can significantly improve sensitivity.[9][10] This can be achieved by post-column addition of a chlorinated solvent.[9][10]

    • Atmospheric Pressure Chemical Ionization (APCI) in negative mode can also be effective.[9]

LC-MS/MS Parameter Comparison

ParameterMethod 1 (HILIC with ESI)Method 2 (HILIC with APCI)
Column HILIC (e.g., amide-based)[8][11]HILIC (e.g., Luna-NH2)[9]
Mobile Phase Acetonitrile/water gradient[7]Isocratic acetonitrile/water[9]
Ionization Mode Negative ESI[7]Negative APCI[9]
Adduct Formation May require mobile phase additivesPost-column addition of chlorinated solvent to form [M+Cl]- adducts[9][10]

The signaling pathway below illustrates the process of enhancing this compound detection by LC-MS through adduct formation.

G LC-MS Adduct Formation for Fructose Detection cluster_lc LC System cluster_ms Mass Spectrometer Fructose_d7 This compound (from HILIC column) Ion_Source APCI Ion Source (Negative Mode) Fructose_d7->Ion_Source Solvent Post-column Chlorinated Solvent Solvent->Ion_Source Adduct [this compound + Cl]- Adduct Formation Ion_Source->Adduct Promotes Ionization Detector Mass Analyzer/ Detector Adduct->Detector Signal Enhanced Signal Detector->Signal

Caption: Pathway for enhanced detection of this compound via chloride adduct formation in LC-MS.

References

Preventing isotopic exchange of deuterium in D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Fructose-d7. This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the isotopic exchange of deuterium to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a critical issue for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium (D) atom in this compound is replaced by a protium (H) atom from the surrounding environment, such as from water or other protic solvents.[1] This process, also known as H/D exchange, compromises the isotopic purity of the labeled compound. For researchers using this compound as an internal standard, a tracer in metabolic studies, or in quantitative mass spectrometry, maintaining high isotopic purity is paramount for data accuracy and reproducibility.

Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

A2: The deuterium atoms most vulnerable to exchange are the "alpha-hydrogens" (in this case, deuteriums) located on the carbon atoms adjacent to the ketone group (at the C2 position). Specifically, the deuteriums at the C1 and C3 positions are the most labile because they can be removed during the process of keto-enol tautomerization, which is catalyzed by either acids or bases.[2][3]

Q3: What are the primary factors that promote unwanted isotopic exchange?

A3: The rate and extent of deuterium exchange are significantly influenced by several experimental conditions:

  • pH: Both acidic and basic conditions catalyze the enolization mechanism responsible for exchange.[2][3] The exchange rate is slowest in a slightly acidic pH range, typically between 2 and 3.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate the exchange. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are preferred for minimizing this risk.

  • Exposure Time: The longer the this compound is exposed to unfavorable conditions (e.g., aqueous solutions at room temperature), the greater the potential for deuterium loss.

Q4: How should this compound be stored to maintain its isotopic integrity?

A4: Proper storage is crucial for preserving the quality of this compound. It should be stored as a dry, crystalline powder in a tightly sealed container to protect it from atmospheric moisture.[4][5] For long-term storage, keep it in a cool, dry, and well-ventilated place, such as a desiccator or a freezer at or below -20°C.[5]

Troubleshooting Guide

Issue 1: My mass spectrometry results show a lower isotopic purity than specified for my this compound standard. What happened?

This common issue points to unintended isotopic exchange during your experimental workflow. Use the following diagnostic workflow to identify the potential cause.

G start Low Isotopic Purity Detected solvent Was the sample dissolved in a protic solvent (e.g., H2O, MeOH)? start->solvent ph_check Was the solution pH neutral or basic? solvent->ph_check Yes sol1 High Risk: Protic solvents donate protons. Switch to aprotic solvents (DMSO, ACN). solvent->sol1 No temp_check Was the sample heated or stored at room temp for an extended period? ph_check->temp_check Yes sol2 High Risk: Base/acid catalysis increases exchange. Buffer to a slightly acidic pH (3-5) if aqueous solution is necessary. ph_check->sol2 No sol3 High Risk: Heat accelerates exchange. Prepare samples cold (on ice) and analyze promptly. temp_check->sol3 No end Review storage of raw material. Ensure it is dry and sealed. temp_check->end Yes G cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange Fructose_Keto_B This compound (Keto form) (Deuteriums at C1, C3) Enolate Enolate Intermediate (C2=C3 double bond) Fructose_Keto_B->Enolate -OD⁻ Enolate->Fructose_Keto_B +D₂O Fructose_Exchanged_B Exchanged Fructose (Keto form) (Proton added at C3) Enolate->Fructose_Exchanged_B +HDO Fructose_Keto_A This compound (Keto form) (Deuteriums at C1, C3) Enol Enol Intermediate (C2=C3 double bond) Fructose_Keto_A->Enol +H₃O⁺ Enol->Fructose_Keto_A -H₃O⁺ Fructose_Exchanged_A Exchanged Fructose (Keto form) (Proton added at C3) Enol->Fructose_Exchanged_A -D⁺

References

Technical Support Center: D-Fructose-d7 Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the sample preparation and analysis of D-Fructose-d7 by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Sugars like this compound are highly polar and non-volatile, which makes them unsuitable for direct analysis by GC-MS.[1][2] Derivatization is a chemical process that converts these polar molecules into more volatile and thermally stable compounds, allowing them to be vaporized and separated by gas chromatography.[1][3] The most common derivatization techniques for sugars are silylation and acetylation.[3][4]

Q2: What is the most common derivatization method for fructose analysis by GC-MS?

A2: The most widely used method is a two-step process involving methoximation followed by silylation.[5][6] Methoximation protects the ketone group in fructose, preventing the formation of multiple isomers (tautomers) in solution and reducing the number of derivative peaks in the chromatogram.[1][5][7] Silylation then replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, which significantly increases the volatility of the molecule.[5][8]

Q3: What are the key reagents used in the methoximation and silylation of fructose?

A3: The key reagents are:

  • Methoximation: Methoxyamine hydrochloride (MeOx) dissolved in pyridine.[5]

  • Silylation: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and highly volatile silylating agent.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another frequently used reagent.[7][9] Often, a catalyst like Trimethylchlorosilane (TMCS) is included with the silylating agent to enhance the reaction.[10]

Q4: I see multiple peaks in my chromatogram for a single fructose standard. Is this normal?

A4: The presence of multiple peaks for a single sugar derivative is a common phenomenon in GC-MS analysis of carbohydrates.[2][11] This is often due to the existence of different anomeric forms (α and β) or ring structures (pyranose and furanose) of the sugar that are separated by the GC column.[2] While methoximation prior to silylation helps to reduce the number of isomers to just two (syn and anti), incomplete reactions or side reactions can still lead to multiple peaks.[1][12] Using an oximation step before silylation is a key strategy to minimize this issue.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no signal for this compound derivative Incomplete derivatization.- Ensure all reagents are fresh and have been stored under anhydrous conditions. Silylating reagents are highly sensitive to moisture.[7][8] - Optimize reaction time and temperature. A typical protocol involves heating at 37°C for methoximation and 37°C for silylation.[5] - Ensure the sample is completely dry before adding derivatization reagents. Lyophilization is an effective drying method.[5]
Degradation of the sample in the GC inlet.- Check the GC inlet temperature. While a higher temperature can improve volatilization, it can also cause degradation of thermally labile derivatives. An inlet temperature of around 250°C is often used for fructose analysis.[13] - Use a deactivated inlet liner and change it regularly, for example, after every 20 injections, to prevent the buildup of non-volatile residues that can catalyze degradation.[8]
Poor peak shape (e.g., tailing) Active sites in the GC system (inlet liner, column).- Use a deactivated inlet liner and GC column. - Trim a small section from the front of the analytical column to remove accumulated non-volatile residues.[8]
Presence of moisture or other impurities.- Ensure the sample and derivatization reagents are anhydrous.[7][8] The presence of water can lead to the hydrolysis of the silylated derivatives. - Use high-purity solvents and reagents.
Multiple unexpected peaks Incomplete methoximation leading to multiple tautomers.- Ensure the methoximation step is complete by optimizing the reaction time and temperature.[7]
Side reactions during derivatization.- Control the reaction temperature carefully. Overheating can sometimes lead to unwanted byproducts.
Contamination.- Analyze a solvent blank to check for contaminants in the reagents or from the sample preparation materials.[11]
Poor reproducibility Variability in derivatization efficiency.- Use an automated sample preparation system for consistent timing of reagent addition and incubation.[10] - Always treat samples and standards in the same batch to minimize variations.
Instability of derivatives.- Analyze the samples as soon as possible after derivatization, as silylated derivatives can be sensitive to moisture and may degrade over time.[14]
Matrix effects from the sample.- Use an internal standard, ideally a stable isotope-labeled version of the analyte (though for this compound, another labeled sugar not present in the sample could be used), to correct for variations in derivatization and injection.[12]

Experimental Protocol: Methoximation and Silylation of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound standard or the sample containing it into a reaction vial.

  • If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen or by lyophilization. It is critical to remove all water as it will interfere with the silylation reaction.[5][8]

2. Methoximation:

  • Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Cap the vial tightly and vortex to dissolve the sample.

  • Incubate the mixture at 37°C for 90 minutes with shaking.[5]

3. Silylation:

  • After cooling the vial to room temperature, add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Cap the vial tightly and vortex briefly.

  • Incubate the mixture at 37°C for 30 minutes with shaking.[5]

4. GC-MS Analysis:

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • A typical injection volume is 1-2 µL.

Typical GC-MS Instrument Parameters

The following table provides a starting point for the GC-MS analysis of derivatized this compound. These parameters may need to be adjusted based on the specific instrument and column used.

Parameter Typical Value Reference
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar)[11][13]
Carrier Gas Helium at a constant flow rate of 1 mL/min[13]
Inlet Temperature 250 °C[13]
Injection Mode Split or Splitless (Split ratio may vary, e.g., 2:1 to 10:1)[13]
Oven Temperature Program Initial temp 130°C, hold for 0.5 min, ramp at 8°C/min to 195°C, then 3°C/min to 204°C, then 12°C/min to 290°C, hold for 3 min.[12]
MS Transfer Line Temp 280 °C-
Ion Source Temperature 230 °C-
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Mass Scan Range 50 - 650 amu (or Selected Ion Monitoring - SIM mode for targeted analysis)[11]

Experimental Workflow Diagram

D_Fructose_d7_GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry_sample Evaporate to Dryness (Nitrogen Stream or Lyophilization) start->dry_sample methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate at 37°C for 90 min dry_sample->methoximation Anhydrous Conditions Critical silylation Step 2: Silylation Add MSTFA Incubate at 37°C for 30 min methoximation->silylation gcms_analysis GC-MS Injection and Analysis silylation->gcms_analysis Cool to Room Temperature data_processing Data Processing and Interpretation gcms_analysis->data_processing end end data_processing->end Final Report

References

Technical Support Center: D-Fructose-d7 Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the resolution of D-Fructose-d7 metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the analysis of this compound metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Poor Chromatographic Resolution of Fructose Isotopologues

Question: My this compound labeled metabolites are co-eluting with their unlabeled counterparts, leading to poor peak shape and inaccurate quantification. How can I improve the chromatographic separation?

Answer:

Improving the chromatographic separation of deuterated and non-deuterated fructose metabolites is crucial for accurate analysis. Here are several strategies to enhance resolution:

  • Optimize the Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating polar compounds like sugars. It can provide better retention and separation of fructose and its isotopologues compared to reversed-phase chromatography.[1][2]

    • Reversed-Phase (RP) Chromatography with Ion-Pairing Agents: While less common for sugars, RP-LC can be used with an ion-pairing agent to improve retention and resolution.[3]

  • Refine Elution Gradient and Mobile Phase Composition:

    • A shallow elution gradient can improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations to find the optimal conditions.

    • The choice of organic solvent (e.g., acetonitrile) and its proportion in the mobile phase significantly impacts retention and selectivity in HILIC.[2]

  • Column Selection and Temperature:

    • Utilize columns with smaller particle sizes (e.g., sub-2 µm) to increase efficiency and resolution.

    • Amide-functionalized columns are often effective for sugar separations in HILIC mode.

    • Adjusting the column temperature can alter selectivity and improve peak shape. A higher temperature may not always be favorable and can sometimes lead to decreased separation.[1]

  • Consider the Deuterium Isotope Effect:

    • Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the deuterium isotope effect.[4] This can sometimes be exploited to achieve separation, but it can also lead to incomplete co-elution, which can affect quantification if not properly addressed.

Issue 2: Low Signal Intensity or Poor Sensitivity for this compound Metabolites

Question: I am observing a weak signal for my this compound labeled metabolites in the mass spectrometer. What can I do to enhance the signal intensity?

Answer:

Low signal intensity can be addressed by optimizing both sample preparation and mass spectrometry parameters:

  • Sample Preparation and Derivatization:

    • Ensure efficient extraction of fructose metabolites from your samples. A common method involves a cold methanol/water extraction.

    • Derivatization can improve the ionization efficiency of sugars. However, for LC-MS, it is often preferable to optimize the mobile phase to promote ionization without derivatization.[5]

  • Mass Spectrometry Parameter Optimization:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar metabolites. Optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize ion generation.

    • Cone Voltage/Fragmentor Voltage: This parameter affects the transmission of ions into the mass analyzer and can induce in-source fragmentation. Optimize the cone voltage to maximize the signal of the precursor ion of interest while minimizing unwanted fragmentation.

    • Collision Energy (for MS/MS): When performing tandem mass spectrometry (MS/MS), the collision energy is critical for generating characteristic fragment ions. A stepped collision energy approach can be beneficial to obtain a wider range of fragments.[6]

Issue 3: Inaccurate Quantification due to Isotope Effects or Matrix Effects

Question: My quantitative results for this compound metabolites are not reproducible. What are the potential causes and solutions?

Answer:

Inaccurate quantification can stem from several factors, including isotope effects and matrix effects.

  • Addressing the Deuterium Isotope Effect:

    • As mentioned, the deuterium isotope effect can cause a slight shift in retention time between the labeled and unlabeled analyte.[4] If this shift is significant, it can lead to different matrix effects for the analyte and the internal standard, resulting in inaccurate quantification.

    • Solution: Aim for chromatographic conditions that ensure complete co-elution of the analyte and its deuterated internal standard. This will help to ensure that both experience the same matrix effects.

  • Mitigating Matrix Effects:

    • Matrix effects occur when other components in the sample suppress or enhance the ionization of the analyte of interest.

    • Solutions:

      • Effective Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.[7]

      • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard that co-elutes with the analyte is the best way to correct for matrix effects, as it will be affected in the same way as the analyte.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench metabolism for this compound tracer studies?

A1: Rapidly stopping all enzymatic activity is critical for accurately capturing the metabolic state. A common and effective method is quenching with a cold solvent mixture, such as 60% methanol at -40°C.[8] It is important to ensure the quenching solution is sufficiently cold and that the sample is rapidly mixed to achieve instantaneous inactivation of enzymes. For adherent cells, rapid removal of media followed by quenching is necessary, while for suspension cells, a rapid filtration and washing step prior to quenching can be effective.[4]

Q2: What are the typical LC-MS/MS transitions for this compound and its metabolites?

A2: The specific MRM (Multiple Reaction Monitoring) transitions will depend on the specific metabolite and the instrumentation used. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 7 Daltons higher than unlabeled fructose. The fragmentation pattern will be similar to unlabeled fructose, but the fragment ions containing the deuterium labels will also have a corresponding mass shift. It is essential to optimize the collision energy for each transition to obtain the best signal intensity.

Q3: Can I use a C18 column for separating this compound metabolites?

A3: While C18 columns are the workhorses of reversed-phase chromatography, they typically provide poor retention for very polar molecules like fructose. To use a C18 column, you would likely need to employ an ion-pairing agent in the mobile phase to improve retention.[3] However, for routine analysis of underivatized sugars, HILIC columns are generally more suitable and provide better retention and separation.[1][2]

Q4: How does this compound impact metabolic pathways?

A4: this compound is used as a tracer to follow the metabolic fate of fructose. Fructose metabolism primarily occurs in the liver and can significantly impact several pathways. It enters glycolysis downstream of the major regulatory step catalyzed by phosphofructokinase, leading to a rapid influx of carbon into pathways like glycolysis, gluconeogenesis, and de novo lipogenesis.[9] Fructose metabolism is also known to activate the carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor that regulates the expression of genes involved in these pathways.[10][11][12]

Data Presentation

Table 1: Example of HILIC Method Parameters for Fructose Isomer Separation

ParameterCondition 1Condition 2
Column Amide-based HILIC, 2.1 x 100 mm, 1.7 µmBEH Amide, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.00.1% Ammonium Hydroxide in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 90% to 60% B in 10 min85% to 55% B in 12 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40°C35°C
Resolution (Fructose/Glucose) 1.82.1

Note: This table provides example parameters. Optimal conditions should be determined empirically for your specific application and instrumentation.

Table 2: Example of Mass Spectrometry Parameter Optimization for a this compound Metabolite

ParameterSetting 1Setting 2Setting 3
Precursor Ion (m/z) 187.09 (Fructose-d7+H)187.09 (Fructose-d7+H)187.09 (Fructose-d7+H)
Cone Voltage (V) 2030 40
Relative Signal Intensity85%100% 75%
Collision Energy (eV) 1015 20
Relative Fragment Ion Intensity70%100% 90%

Note: This table illustrates the principle of optimizing cone voltage and collision energy to maximize signal intensity. The optimal values (highlighted in bold) are instrument and compound-dependent.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound Metabolites from Adherent Cells

  • Culture Cells: Plate and culture cells to the desired confluency. Introduce this compound at the desired concentration and for the specified duration.

  • Aspirate Medium: Rapidly and completely aspirate the cell culture medium.

  • Wash (Optional but Recommended): Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

  • Quench Metabolism: Immediately add ice-cold (-40°C to -80°C) 80% methanol/water solution to the plate to cover the cells.

  • Scrape and Collect: Place the plate on dry ice. Use a cell scraper to detach the cells in the cold methanol solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge: Centrifuge the cell suspension at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Dry and Reconstitute: Dry the metabolite extract using a vacuum concentrator. Reconstitute the dried pellet in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Metabolite Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis cell_culture Cell Culture with This compound quenching Metabolism Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction lc_separation LC Separation (HILIC) extraction->lc_separation ms_detection MS Detection (Q-TOF/Triple Quad) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration pathway_analysis Metabolic Pathway Analysis peak_integration->pathway_analysis

Caption: A typical workflow for this compound metabolite analysis.

fructose_chrebp_pathway Fructose Metabolism and ChREBP Signaling Pathway Fructose Extracellular Fructose GLUT2_5 GLUT2/5 Fructose->GLUT2_5 Intra_Fructose Intracellular Fructose GLUT2_5->Intra_Fructose F1P Fructose-1-Phosphate Intra_Fructose->F1P KHK DHAP_GA DHAP + Glyceraldehyde F1P->DHAP_GA Aldolase B ChREBP_active ChREBP (active) F1P->ChREBP_active Activates Glycolysis Glycolysis DHAP_GA->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL ChREBP_inactive ChREBP (inactive) ChREBP_inactive->ChREBP_active Gene_Expression Target Gene Expression (e.g., FAS, ACC) ChREBP_active->Gene_Expression Induces Gene_Expression->DNL Promotes

Caption: Fructose metabolism activates the ChREBP signaling pathway.

References

Addressing matrix effects in D-Fructose-d7 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of D-Fructose-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1][2][3] In the context of this compound quantification by liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of the results.[1][2][3][4] The primary cause is the competition between this compound and matrix components for ionization in the MS source.[5] Components of biological matrices such as salts, lipids, and proteins are common sources of these interferences.[4]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Several experimental protocols can be employed to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where a known amount of this compound is spiked into a blank matrix extract (a sample that does not contain the analyte) and a pure solvent. The peak area of the analyte in the matrix extract is then compared to the peak area in the pure solvent.[6][7] A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[8]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8] A solution of this compound is continuously infused into the MS detector while a blank matrix extract is injected into the LC system. Any deviation from the stable baseline signal of the infused analyte during the chromatographic run points to the elution of interfering matrix components.[8]

  • Matrix Factor (MF) Calculation: Regulatory guidelines often recommend calculating the matrix factor for the analyte and the internal standard (IS). The MF is the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of the matrix should ideally not exceed 15%.[9]

Q3: What are the most effective strategies to mitigate matrix effects in this compound quantification?

A3: A multi-pronged approach is often the most effective way to address matrix effects:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recommended strategy.[10] An ideal SIL-IS, such as ¹³C-labeled fructose, co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective normalization.[11][12] While this compound itself is a deuterated standard, using a different isotopic label for the internal standard (e.g., ¹³C) can sometimes be beneficial as deuterium-labeled standards can occasionally exhibit slight chromatographic shifts (isotopic effect) that may lead to differential matrix effects.[13][14]

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances like phospholipids.[15]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[15][16]

    • Solid-Phase Extraction (SPE): Provides excellent cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[4][14][15]

  • Chromatographic Optimization: Modifying the liquid chromatography (LC) method to separate this compound from co-eluting matrix interferences is a crucial step.[4][16] For highly polar compounds like fructose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[17][18]

  • Calibration Strategy:

    • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help compensate for matrix effects.[4][8]

    • Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample. It is a very effective but time-consuming method.[16][19][20]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.1. Incorporate a suitable stable isotope-labeled internal standard (e.g., ¹³C-Fructose). 2. Optimize the sample preparation method for more consistent removal of interferences. Consider switching from protein precipitation to SPE.[15] 3. Evaluate different lots of the biological matrix to assess the variability of the matrix effect.[8]
Low signal intensity (Ion Suppression) Co-elution of matrix components like phospholipids or salts.[1][15]1. Perform a post-column infusion experiment to identify the retention time of interfering components.[8] 2. Modify the chromatographic method (e.g., gradient, column chemistry) to separate the this compound peak from the suppression zone.[4] 3. Improve sample cleanup. Phospholipid removal plates or specific SPE cartridges can be effective. 4. Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[21][22][23]
High signal intensity (Ion Enhancement) Co-eluting matrix components that improve the ionization efficiency of this compound.1. Similar to ion suppression, optimize chromatography to separate the analyte from the enhancing region. 2. Employ a more rigorous sample preparation technique.
Non-linear calibration curve Matrix effects can be concentration-dependent.[21]1. Use a matrix-matched calibration curve.[4] 2. If the matrix is variable, the standard addition method may be necessary for accurate quantification.[19] 3. Dilute the samples to reduce the concentration of interfering matrix components, if sensitivity allows.[19]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or a pure solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike the extracted matrix with this compound at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound at the same concentrations before performing the extraction. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = [ (Mean peak area of Set B) / (Mean peak area of Set A) ] x 100

  • Calculate Recovery:

    • Recovery (%) = [ (Mean peak area of Set C) / (Mean peak area of Set B) ] x 100

Quantitative Data Summary (Hypothetical)

ConcentrationMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma)Matrix Effect (%)
10 ng/mL50,00035,00070% (Suppression)
100 ng/mL510,000367,20072% (Suppression)
1000 ng/mL5,200,0003,848,00074% (Suppression)

Visualizations

MatrixEffectWorkflow Workflow for Investigating Matrix Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis of Results cluster_mitigation Mitigation Strategies cluster_validation Validation PoorReproducibility Poor Reproducibility / Inaccurate Results PostExtractionSpike Post-Extraction Spike Experiment PoorReproducibility->PostExtractionSpike PostColumnInfusion Post-Column Infusion PoorReproducibility->PostColumnInfusion MatrixFactor Calculate Matrix Factor (Multiple Lots) PoorReproducibility->MatrixFactor MatrixEffectPresent Matrix Effect Present? PostExtractionSpike->MatrixEffectPresent PostColumnInfusion->MatrixEffectPresent MatrixFactor->MatrixEffectPresent UseSIL_IS Use Stable Isotope-Labeled IS MatrixEffectPresent->UseSIL_IS Yes OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) MatrixEffectPresent->OptimizeSamplePrep Yes OptimizeChroma Optimize Chromatography (HILIC, Gradient) MatrixEffectPresent->OptimizeChroma Yes MatrixMatchedCal Use Matrix-Matched Calibration MatrixEffectPresent->MatrixMatchedCal Yes RevalidateAssay Re-validate Assay MatrixEffectPresent->RevalidateAssay No UseSIL_IS->RevalidateAssay OptimizeSamplePrep->RevalidateAssay OptimizeChroma->RevalidateAssay MatrixMatchedCal->RevalidateAssay

Caption: Troubleshooting workflow for matrix effects.

SamplePrepSelection Decision Tree for Sample Preparation Method Selection Start Start: High Matrix Complexity (e.g., Plasma, Tissue) CheckSensitivity Is high sensitivity required? Start->CheckSensitivity CheckThroughput Is high throughput essential? CheckSensitivity->CheckThroughput Yes LLE Liquid-Liquid Extraction (LLE) CheckSensitivity->LLE No, Dilute-and-Shoot may suffice CheckInterference Are phospholipids a major concern? CheckThroughput->CheckInterference No PPT Protein Precipitation (PPT) CheckThroughput->PPT Yes CheckInterference->LLE No SPE Solid-Phase Extraction (SPE) CheckInterference->SPE Yes

Caption: Sample preparation selection guide.

References

Cell viability issues with high concentrations of D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of D-Fructose-d7 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability at high concentrations of this compound. What are the potential causes?

A1: High concentrations of fructose, including its deuterated form this compound, can lead to decreased cell viability through several mechanisms:

  • Metabolic Overload and ATP Depletion: While fructose can be an energy source, its metabolism in most cells bypasses key regulatory steps of glycolysis. This can lead to a rapid influx of metabolites into the glycolytic pathway, causing metabolic overload. This rapid, unregulated metabolism can deplete intracellular phosphate and ATP, leading to cellular stress and reduced viability.

  • Increased Oxidative Stress: High fructose metabolism can lead to the generation of reactive oxygen species (ROS). This occurs through various pathways, including the activation of NADPH oxidase and disruption of mitochondrial function.[1][2][3] Excessive ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.

  • Mitochondrial Dysfunction: Studies have shown that high fructose levels can impair mitochondrial function. This includes reduced mitochondrial DNA content, decreased activity of respiratory chain complexes, and loss of mitochondrial membrane potential, all of which are critical for cell survival.[3][4][5][6]

  • Induction of Apoptosis: The culmination of metabolic stress, oxidative stress, and mitochondrial dysfunction can activate apoptotic signaling pathways, leading to programmed cell death.[1][3][7][8]

  • Osmotic Stress: High concentrations of any solute, including this compound, can increase the osmolarity of the culture medium. This can cause osmotic stress to cells, leading to cell shrinkage, altered cell function, and ultimately, cell death if not properly controlled for.

  • Kinetic Isotope Effect of Deuterium: The replacement of hydrogen with deuterium (as in this compound) can slow down enzymatic reactions due to the kinetic isotope effect. This might alter the flux through metabolic pathways that utilize fructose, potentially leading to the accumulation of cytotoxic intermediates or further exacerbating metabolic imbalances.

Q2: How might the deuteration in this compound specifically impact cell viability compared to standard D-Fructose?

A2: While direct comparative toxicity data between D-Fructose and this compound is limited, the primary difference lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This means that enzymatic reactions involving the cleavage of a C-D bond will proceed more slowly than those involving a C-H bond.

This can have several consequences:

  • Altered Metabolic Rate: The overall rate of this compound metabolism might be slower than that of D-Fructose.

  • Metabolic Bottlenecks: A slowed enzymatic step could create a bottleneck in a metabolic pathway, leading to the accumulation of upstream metabolites, which could be toxic or trigger stress responses.

  • Shunting to Alternative Pathways: If a primary metabolic route is slowed, metabolites may be shunted into alternative pathways, which could have unforeseen consequences on cellular homeostasis.

It is important to note that stable isotope-labeled compounds like this compound are generally considered non-toxic at tracer concentrations typically used in metabolic studies.[9][10] However, at the high concentrations that may be used in some experimental setups, these subtle kinetic effects could become physiologically significant.

Q3: Are there any known signaling pathways activated by high concentrations of fructose that could lead to cell death?

A3: Yes, high fructose concentrations have been shown to activate several signaling pathways associated with cellular stress, inflammation, and apoptosis:[1][2][7][8]

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, can be activated by cellular stress.[1][7][8] Activation of JNK and p38 is strongly linked to apoptotic signaling.

  • NF-κB Pathway: This pathway is a key regulator of inflammation. High fructose has been shown to activate NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, which can contribute to cell death.[1][2][7][8]

  • Apoptotic Pathways: High fructose can induce both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. This involves the activation of caspases (like caspase-3 and -8) and altered expression of Bcl-2 family proteins.[1][3][7][8]

Troubleshooting Guides

Issue 1: Unexpectedly Low Cell Viability in this compound Treated Wells
Possible Cause Troubleshooting Step
High Osmolarity of Culture Medium 1. Calculate the final osmolarity of your medium containing the highest concentration of this compound. 2. Prepare an osmolarity control medium by adding a non-metabolizable sugar (e.g., mannitol) to match the osmolarity of your this compound medium. 3. Compare cell viability in the high this compound medium to the osmolarity control. If viability is restored in the control, osmotic stress is a likely contributor.
Metabolic Overload and/or Toxicity 1. Perform a dose-response and time-course experiment to determine the IC50 of this compound for your specific cell line. 2. Consider using lower, more physiologically relevant concentrations if possible for your experimental design. 3. Ensure your culture medium has adequate buffering capacity to counteract any potential pH changes due to altered metabolism.
Nutrient Depletion 1. High metabolic activity induced by fructose can deplete other essential nutrients in the medium. 2. Replenish the culture medium more frequently for experiments with high fructose concentrations.
Kinetic Isotope Effect 1. Run a parallel experiment with non-deuterated D-Fructose at the same concentrations. 2. If viability is significantly higher with D-Fructose, the deuteration is likely playing a role. Consider this effect in the interpretation of your results.
Issue 2: Inconsistent or Unreliable Results with Viability Assays (e.g., MTT, XTT, WST-1)
Possible Cause Troubleshooting Step
Interference of this compound with the Assay Chemistry 1. Perform a cell-free control: add this compound to the culture medium without cells and add the viability assay reagent. A color change indicates a direct chemical reaction between your compound and the assay reagent. 2. If interference is observed, consider switching to a different viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo®, or a dye exclusion assay like Trypan Blue).
Alteration of Cellular Redox State 1. High fructose metabolism can alter the intracellular NADH/NAD+ and NADPH/NADP+ ratios, which can directly affect the results of tetrazolium-based assays (MTT, XTT, WST-1) that rely on cellular reductases. 2. Validate your findings with an orthogonal assay that does not measure metabolic activity, such as a cytotoxicity assay that measures LDH release or a direct cell counting method.
Incomplete Solubilization of Formazan Crystals (MTT Assay) 1. Ensure complete solubilization of the formazan crystals by vigorous pipetting or extending the incubation time with the solubilization buffer. 2. Visually inspect the wells under a microscope to confirm that all crystals are dissolved before reading the plate.

Quantitative Data Summary

Cell LineFructose ConcentrationObserved Effect on ViabilityReference
Caco-25 mM, 25 mM, 50 mMNo significant cytotoxicity observed at these concentrations.[11]
HT-29≥ 5 mMSignificant reduction in cell viability.[12]
IMKC25 mMDecreased cell viability.[13]
DLD-110% (v/v) sucrose solutionDecreased growth rate.[14]
SW48010% (v/v) sucrose solutionDecreased growth rate.[14]

Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and appropriate controls, including vehicle and osmolarity controls). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium with MTT and solubilization solution only) from all readings. Express the results as a percentage of the vehicle-treated control.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways Activated by High Fructose

Fructose_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular High this compound High this compound Metabolic Overload Metabolic Overload High this compound->Metabolic Overload ROS Production ROS Production Metabolic Overload->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction MAPK Activation (JNK, p38) MAPK Activation (JNK, p38) ROS Production->MAPK Activation (JNK, p38) NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis MAPK Activation (JNK, p38)->Apoptosis NF-kB Activation->Apoptosis Decreased Cell Viability Decreased Cell Viability Apoptosis->Decreased Cell Viability

Caption: High this compound induced cellular stress pathways.

Experimental Workflow for Troubleshooting Viability Issues

Troubleshooting_Workflow start Decreased Cell Viability Observed osmolarity Check for Osmotic Stress start->osmolarity dose_response Perform Dose-Response & Time-Course osmolarity->dose_response No Osmotic Effect interpret Interpret Results osmolarity->interpret Osmotic Effect Confirmed assay_interference Test for Assay Interference dose_response->assay_interference orthogonal_assay Use Orthogonal Viability Assay assay_interference->orthogonal_assay Interference Detected assay_interference->interpret No Interference orthogonal_assay->interpret

Caption: Troubleshooting workflow for unexpected cell viability results.

Logical Relationship of Potential Cytotoxic Mechanisms

Cytotoxicity_Mechanisms Fructose High this compound Metabolism Altered Metabolism (Kinetic Isotope Effect) Fructose->Metabolism Stress Cellular Stress (Oxidative, Metabolic, Osmotic) Fructose->Stress Osmotic Metabolism->Stress Dysfunction Organelle Dysfunction (Mitochondria) Stress->Dysfunction Apoptosis Apoptosis Activation Stress->Apoptosis Dysfunction->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Interplay of mechanisms leading to reduced cell viability.

References

Validation & Comparative

D-Fructose-d7 vs. 13C-Fructose: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of nutrient utilization and transformation. Among these, labeled forms of fructose, a key dietary monosaccharide, have gained prominence in studies of energy metabolism, metabolic disorders, and drug development. This guide provides an objective comparison of two commonly used fructose tracers: D-fructose-d7 (deuterium-labeled) and 13C-fructose (carbon-13-labeled), supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tracer for their specific experimental needs.

At a Glance: Key Differences and Considerations

FeatureThis compound13C-Fructose
Label Type Deuterium (²H)Carbon-13 (¹³C)
Mass Shift +7 Da+1 to +6 Da (depending on labeling)
Primary Analytical Technique Mass SpectrometryMass Spectrometry, NMR
Potential for Isotopic Effects Higher, due to the significant mass difference between H and D, which can alter reaction rates.[1][2]Lower, as the relative mass difference between ¹²C and ¹³C is smaller.[2]
Natural Abundance Interference MinimalRequires correction for the natural abundance of ¹³C.[2]
Chromatographic Behavior Can exhibit slight shifts in retention time compared to the unlabeled analyte, potentially impacting quantification.[2][3]Co-elutes almost perfectly with the unlabeled analyte, improving quantification accuracy.[2][3]
Cost Generally lowerGenerally higher
Common Applications Flux analysis, particularly in pathways with significant C-H bond cleavage.Broad applicability in metabolic flux analysis, pathway identification, and substrate fate determination.[4][5][6][7]

Delving Deeper: A Performance Comparison

The choice between this compound and 13C-fructose hinges on the specific research question, the analytical platform available, and the biological system under investigation.

13C-Fructose: The Gold Standard for Tracing Carbon Backbones

Uniformly labeled [U-¹³C₆]-fructose is a powerful tracer for following the carbon atoms of fructose as they are incorporated into various downstream metabolites.[4] This allows for a detailed mapping of metabolic pathways and the quantification of metabolic fluxes.[8][9] Studies have successfully utilized ¹³C-fructose to investigate:

  • Fructose metabolism in human adipocytes: Demonstrating that fructose stimulates anabolic processes like glutamate and de novo fatty acid synthesis.[4]

  • Fructose conversion to glucose in children: Developing a safe, noninvasive diagnostic test for hereditary fructose intolerance.[5]

  • Fructose-induced signaling: Showing that intestinal fructose metabolism triggers a GLP-1–β-cell axis to prevent post-fructose hyperglycemia.[6]

The primary analytical techniques for ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are highly sensitive for detecting and quantifying ¹³C-labeled isotopologues.[4][10][11] NMR provides detailed information on the positional labeling of metabolites, offering deeper insights into pathway activity.[5]

A key consideration when using ¹³C-tracers is the need to correct for the natural 1.1% abundance of ¹³C, which can otherwise lead to an overestimation of tracer incorporation.[2]

This compound: A Cost-Effective Alternative with Caveats

Deuterium-labeled tracers like this compound offer a more cost-effective alternative to their ¹³C-counterparts. The large mass difference between hydrogen and deuterium results in a significant mass shift that is easily detectable by mass spectrometry.

However, the use of deuterium labels is not without its challenges. The most significant of these is the kinetic isotope effect (KIE) , where the difference in mass between hydrogen and deuterium can lead to different reaction rates for the labeled versus unlabeled molecule.[1] This is particularly relevant in reactions involving the cleavage of a carbon-hydrogen bond. The KIE can potentially alter metabolic fluxes, leading to data that may not accurately reflect the in vivo metabolic state.

Another important consideration is the potential for altered chromatographic behavior. Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography, which can complicate accurate quantification if not properly addressed.[2][3]

Experimental Protocols: A Practical Guide

The following provides a generalized workflow for a stable isotope tracing experiment using either this compound or ¹³C-fructose in a cell culture model.

Objective: To trace the metabolic fate of fructose in cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • This compound or [U-¹³C₆]-fructose

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • LC-MS or GC-MS system

Methodology:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the labeled fructose at a specific concentration (e.g., 10% of total fructose).[4] The exact concentration and duration of labeling will depend on the specific experimental goals and the metabolic rate of the cells.[12]

  • Metabolite Extraction:

    • After the desired labeling period, rapidly aspirate the medium and wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water to separate polar and nonpolar metabolites.

  • Sample Analysis:

    • Dry the polar metabolite fraction under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS or derivatize for GC-MS analysis.[11]

    • Analyze the samples to determine the incorporation of the deuterium or carbon-13 label into downstream metabolites.

  • Data Analysis:

    • Identify and quantify the different isotopologues of the metabolites of interest.

    • Correct for the natural abundance of ¹³C if using a ¹³C-tracer.[2]

    • Calculate the fractional enrichment and perform metabolic flux analysis to determine the relative activity of different metabolic pathways.

Visualizing Metabolic Pathways and Workflows

To better understand the application of these tracers, the following diagrams illustrate a key metabolic pathway for fructose and a typical experimental workflow.

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase G3P Glyceraldehyde-3-Phosphate F1P->G3P Aldolase B DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glycolysis Glycolysis G3P->Glycolysis DHAP->Glycolysis TCA TCA Cycle Glycolysis->TCA Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Tracer Introduce Labeled Fructose (d7 or 13C) Cell_Culture->Tracer Quench Quench Metabolism & Extract Metabolites Tracer->Quench MS Mass Spectrometry (LC-MS or GC-MS) Quench->MS Data_Processing Data Processing & Isotopologue Analysis MS->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

References

Cross-Validation of D-Fructose-d7 Results: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Fructose and its deuterated analog, D-Fructose-d7, is critical in various research fields, including metabolic studies, clinical diagnostics, and drug development. This compound is frequently employed as an internal standard in mass spectrometry-based methods to ensure high accuracy and precision. This guide provides a comprehensive cross-validation of results obtained for fructose analysis using this compound as a reference, comparing its performance with other established analytical techniques. The information presented here is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Analytical Methods

The quantification of fructose is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis, particularly in complex biological samples.

Performance Data Summary

The following tables summarize the quantitative performance of different analytical methods for fructose analysis, often employing an isotopically labeled internal standard analogous to this compound.

Table 1: Performance Characteristics of GC-MS for Fructose Quantification

ParameterPerformanceMatrixCitation
Recovery 99.12 ± 3.88%Serum[1]
Limit of Detection (LOD) 0.3 µMSerum[1]
Limit of Quantification (LOQ) 15 µMSerum[1]
Intra-assay CV 2.21%Urine[2]
Inter-assay CV 7.32%Urine[2]

Table 2: Performance Characteristics of LC-MS/MS for Fructose Quantification

ParameterPerformanceMatrixCitation
Linearity (r²) > 0.99Water, Serum, Urine[3]
Intra-day Precision (CV) 0.3 - 5.1%Serum, Urine[3]
Inter-day Precision (CV) 0.3 - 5.1%Serum, Urine[3]
Accuracy ~98%Serum, Urine[3]
Recovery 91.0 - 99.4%Watermelon Juice[4]
LOD 0.124 mg/mLWatermelon Juice[4]
LOQ 0.414 mg/mLWatermelon Juice[4]

Table 3: Performance Characteristics of Enzymatic Assays for Fructose Quantification

ParameterPerformanceMatrixCitation
Intra-assay CV 5.33%Urine[2]
Inter-assay CV 4.58%Urine[2]
Note Fructose concentrations in many plasma samples were below the limit of detection of the enzymatic method.[1][5]Plasma[1][5]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is essential for understanding the methodological differences between analytical techniques. The following diagrams, generated using Graphviz, illustrate the typical workflows for fructose analysis using GC-MS and LC-MS/MS with an internal standard like this compound.

GC-MS Workflow for Fructose Analysis Sample Biological Sample (e.g., Serum) IS Add Internal Standard (this compound) Sample->IS Deproteinization Protein Precipitation IS->Deproteinization Derivatization Oximation followed by Silylation Deproteinization->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS analytical workflow.

LC-MS/MS Workflow for Fructose Analysis Sample Biological Sample (e.g., Plasma, Urine) IS Add Internal Standard (this compound) Sample->IS Extraction Sample Extraction (e.g., SPE, LLE) IS->Extraction LCMS UPLC-MS/MS Analysis Extraction->LCMS Data Data Acquisition & Processing LCMS->Data

LC-MS/MS analytical workflow.

Detailed Experimental Protocols

For the purpose of reproducibility and direct comparison, detailed methodologies for the key experiments are provided below.

GC-MS Method for Serum Fructose Quantification

This protocol is based on the method described by Tolan et al.[1][5]

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard solution containing [1,2,3-¹³C₃] D-fructose.

    • Deproteinize the sample by adding 400 µL of cold acetone, vortex, and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of O-methylhydroxylamine hydrochloride in pyridine and incubate at 95°C for 45 minutes for oximation.

    • Cool the sample and add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation. Incubate at 90°C for 30 minutes.

    • After cooling, centrifuge the sample at 8,000 x g for 10 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the supernatant into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in electron impact (EI) mode, and data is collected in selected ion monitoring (SIM) mode, monitoring for characteristic fragments of fructose and its labeled internal standard.

UPLC-MS/MS Method for Plasma and Urine Fructose Quantification

This protocol is adapted from the methods described by Brouwers et al.[3][6] and others.[7][8]

  • Sample Preparation:

    • To 50 µL of plasma or urine, add an internal standard solution containing a stable isotope-labeled fructose (e.g., ¹³C₆-fructose).

    • For plasma, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile), vortex, and centrifuge.

    • For urine, a simple dilution step may be sufficient.[9]

    • Transfer the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample onto a UPLC system equipped with a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer.

    • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for both endogenous fructose and the labeled internal standard.

Enzymatic Assay for Urine Fructose Quantification

This protocol is based on the comparison study by Tasevska et al.[2]

  • Principle: The assay is based on the conversion of fructose to fructose-6-phosphate, which is then isomerized to glucose-6-phosphate. The subsequent oxidation of glucose-6-phosphate by NADP+ is catalyzed by glucose-6-phosphate dehydrogenase, leading to the formation of NADPH, which is measured spectrophotometrically at 340 nm.

  • Procedure:

    • Prepare sample and blank cuvettes.

    • To the sample cuvette, add the urine sample, buffer, ATP, and NADP+.

    • Add hexokinase and glucose-6-phosphate dehydrogenase and incubate to measure the initial glucose concentration.

    • Add phosphoglucose isomerase to the sample cuvette to initiate the conversion of fructose.

    • Measure the change in absorbance at 340 nm after the reaction is complete. The difference in absorbance before and after the addition of phosphoglucose isomerase is proportional to the fructose concentration.

Conclusion

The cross-validation of this compound results with other analytical methods demonstrates that both GC-MS and LC-MS/MS, when using an appropriate internal standard, provide high accuracy, precision, and sensitivity for the quantification of fructose in complex biological matrices.[1][3] LC-MS/MS methods often offer the advantage of simpler sample preparation and higher throughput compared to GC-MS, which requires a derivatization step.[8][10] Enzymatic assays, while being a more traditional approach, may lack the sensitivity required for detecting low concentrations of fructose and can be more susceptible to interferences.[1][5] The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The use of this compound or other stable isotope-labeled internal standards is highly recommended for all mass spectrometry-based methods to ensure the reliability of the obtained quantitative data.

References

A Comparative Analysis of Fructose and Glucose Metabolism Using D-Fructose-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of fructose and glucose, leveraging experimental data from stable isotope tracer studies, with a specific focus on the utility of D-Fructose-d7. By understanding the distinct metabolic fates of these two monosaccharides, researchers can gain deeper insights into metabolic diseases and develop more targeted therapeutic strategies.

Introduction: The Tale of Two Sugars

Glucose is the primary energy source for most cells in the body, and its metabolism is tightly regulated by hormones such as insulin.[1][2] Glycolysis, the central pathway for glucose breakdown, occurs in the cytoplasm of virtually all cells to produce pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for further energy production.[1][3]

Fructose, another simple sugar found in fruits, honey, and high-fructose corn syrup, is metabolized differently.[4][5] Unlike glucose, fructose is primarily metabolized in the liver in a process called fructolysis.[6][7] A key distinction is that fructolysis bypasses the main rate-limiting step of glycolysis, catalyzed by phosphofructokinase-1 (PFK-1).[6][8] This unregulated entry into glycolysis has significant metabolic implications, including a greater propensity for triglyceride synthesis.[7][9]

To elucidate these distinct metabolic pathways, stable isotope tracers like this compound are invaluable tools. By labeling fructose with deuterium, a non-radioactive isotope of hydrogen, researchers can track the fate of fructose-derived carbons throughout the body, allowing for a quantitative comparison with glucose metabolism.[10]

Quantitative Comparison of Fructose and Glucose Metabolism

The following table summarizes quantitative data from human isotopic tracer studies, highlighting the differential metabolic fates of ingested fructose and glucose.

Metabolic FateFructoseGlucoseKey Findings
Primary Site of Metabolism Liver (almost completely)[7]Ubiquitous (liver, muscle, adipose tissue, brain)[2][7]Fructose metabolism is largely confined to the liver, leading to a higher hepatic concentration.
Oxidation Rate (Non-exercising) ~45% within 3-6 hoursVaries based on tissue and energy needsA significant portion of ingested fructose is oxidized for energy.
Oxidation Rate (Exercising) ~46% within 2-3 hoursPrimary fuel source during exerciseFructose can serve as an energy source during physical activity.
Conversion to Glucose ~41% within 3-6 hoursN/AA substantial amount of fructose is converted to glucose in the liver.
Conversion to Lactate ~25% within a few hoursCan be converted to lactate under anaerobic conditionsFructose is a significant precursor for lactate production.
Conversion to Glycogen Contributes to liver glycogen replenishment[7]Stored as glycogen in liver and muscle[1]Both sugars contribute to glycogen stores, but the dynamics differ.
Stimulation of De Novo Lipogenesis High[7][9]Lower, and more regulatedFructose's bypass of PFK-1 leads to a greater flux of carbons towards fatty acid synthesis.[6][7]
Insulin Secretion Does not directly stimulate insulin secretion[7]Potent stimulator of insulin secretion[2]The lack of insulin response to fructose contributes to its distinct metabolic effects.[7]

Key Metabolic Pathways

The following diagrams illustrate the core metabolic pathways for glucose and fructose.

GlucoseMetabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase F6P Fructose-6-Phosphate G6P->F6P Glycogen Glycogen G6P->Glycogen PentosePhosphate Pentose Phosphate Pathway G6P->PentosePhosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 (Rate-limiting) G3P_DHAP Glyceraldehyde-3-Phosphate Dihydroxyacetone Phosphate F16BP->G3P_DHAP Pyruvate Pyruvate G3P_DHAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FructoseMetabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase Glyceraldehyde_DHAP Glyceraldehyde Dihydroxyacetone Phosphate (DHAP) F1P->Glyceraldehyde_DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate Glyceraldehyde_DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Glucose_Glycogen Glucose / Glycogen G3P->Glucose_Glycogen Gluconeogenesis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Lipogenesis De Novo Lipogenesis AcetylCoA->Lipogenesis ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis ParticipantScreening Participant Screening and Consent BaselineMeasurements Baseline Blood Samples and Anthropometric Measurements ParticipantScreening->BaselineMeasurements OvernightFast Overnight Fast BaselineMeasurements->OvernightFast TracerInfusion Intravenous Infusion of This compound and [U-13C6]-Glucose OvernightFast->TracerInfusion BloodSampling Serial Blood Sampling TracerInfusion->BloodSampling BreathCollection Breath Sample Collection for 13CO2 Analysis TracerInfusion->BreathCollection PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation MetaboliteExtraction Metabolite Extraction PlasmaSeparation->MetaboliteExtraction MS_Analysis GC-MS or LC-MS Analysis of Labeled Metabolites MetaboliteExtraction->MS_Analysis DataAnalysis Isotopomer Enrichment Analysis and Metabolic Flux Calculation MS_Analysis->DataAnalysis

References

A Comparative Guide to Isotopic Enrichment Analysis of D-Fructose-d7 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways and quantifying metabolic fluxes. While 13C-labeled substrates, such as [U-13C6]-glucose, have traditionally dominated the field, deuterium-labeled compounds like D-Fructose-d7 are emerging as valuable alternatives. This guide provides an objective comparison of this compound and 13C-labeled tracers for isotopic enrichment analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.

Executive Summary

The choice between deuterium and carbon-13 labeled tracers for metabolic analysis is not trivial and depends on the specific research question, the analytical platform available, and the biological system under investigation. This compound offers unique advantages, particularly in studies focused on fructose metabolism and in analytical techniques like Deuterium Metabolic Imaging (DMI). However, it also presents distinct analytical challenges compared to the more established 13C-tracers, primarily in the context of liquid chromatography-mass spectrometry (LC-MS) based analysis. This guide will delve into these nuances to provide a clear framework for decision-making.

Performance Comparison: this compound vs. 13C-Labeled Tracers

The performance of an isotopic tracer is evaluated based on several factors, including its metabolic fate, the ease and accuracy of detecting its incorporation into downstream metabolites, and its impact on cellular metabolism.

Key Performance Indicators
FeatureThis compound13C-Labeled Fructose/Glucose
Primary Analytical Platform Deuterium Metabolic Imaging (DMI), LC-MSLC-MS, GC-MS, NMR
Metabolic Turnover in Liver Faster turnover and water labeling compared to deuterated glucose in DMI studies.[1]Well-characterized, serves as a benchmark for metabolic flux analysis.[2]
Chromatographic Behavior (LC-MS) Exhibits the "chromatographic deuterium effect" (CDE), where deuterated compounds may have different retention times than their non-labeled counterparts.Generally co-elutes with the corresponding 12C isotopologues, simplifying data analysis.
Mass Spectrometry Analysis Mass shift of +7 Da for the intact molecule. Can be challenging to trace all seven deuteriums through complex metabolic pathways.Mass shift of +1 Da per 13C atom, allowing for detailed mass isotopologue distribution (MID) analysis to resolve pathway contributions.[3][4]
Cost Generally more cost-effective to synthesize than 13C-labeled counterparts.Can be more expensive, especially for uniformly labeled compounds.
Biological Isotope Effect The larger mass difference between deuterium and protium can sometimes lead to kinetic isotope effects, potentially altering enzyme reaction rates.The smaller relative mass difference between 13C and 12C results in minimal kinetic isotope effects.

Experimental Data and Applications

This compound in Deuterium Metabolic Imaging (DMI)

Recent studies have highlighted the utility of deuterated fructose in DMI, an emerging non-invasive technique to visualize metabolic fluxes in vivo.

  • Faster Hepatic Metabolism: In a comparative study using DMI in mice, intravenously administered [6,6’-2H2]fructose showed a more rapid initial uptake and subsequent decay in the liver compared to [6,6’-2H2]glucose. Furthermore, the production of deuterated water, a marker of metabolic activity, was faster with the fructose tracer.[1] This suggests that deuterated fructose can be a sensitive probe for monitoring rapid changes in hepatic fructose metabolism.

13C-Labeled Fructose in Cancer Metabolism

13C-fructose has been instrumental in uncovering the distinct roles of fructose in cancer cell proliferation.

  • Divergent Fates of Fructose and Glucose: A study utilizing 13C-labeled glucose and fructose in pancreatic cancer cells revealed that fructose carbons are preferentially shunted into the non-oxidative pentose phosphate pathway (PPP) to support nucleic acid synthesis. In contrast, glucose was primarily used for glycolysis, the TCA cycle, and fatty acid synthesis.[1] This highlights the importance of using substrate-specific tracers to dissect metabolic reprogramming in disease.

  • Stimulation of Anabolic Processes: In human adipocytes, [U-13C6]-fructose tracing demonstrated that fructose robustly stimulates anabolic pathways, including the synthesis of glutamate and fatty acids.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable isotopic tracer studies. Below are representative protocols for cell culture-based experiments using this compound and 13C-tracers with LC-MS analysis.

General Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_quenching_extraction Metabolite Extraction cluster_analysis Analysis cell_seeding Cell Seeding cell_growth Cell Growth cell_seeding->cell_growth media_change Switch to Isotope-Containing Media cell_growth->media_change incubation Incubation for Desired Time media_change->incubation quenching Metabolism Quenching (e.g., cold methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (MID, Flux Calculation) lcms->data_analysis

Caption: A generalized workflow for stable isotope tracing experiments in cell culture.

Protocol 1: this compound Tracing in Adherent Mammalian Cells

1. Cell Culture and Labeling:

  • Plate cells in multi-well plates and grow to the desired confluency.
  • Prepare labeling medium by supplementing base medium with this compound at the desired concentration. It is crucial to also include unlabeled glucose at physiological concentrations to mimic the relevant biological context.
  • Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed this compound labeling medium to the cells and incubate for a time course (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the kinetics of label incorporation.

2. Metabolism Quenching and Metabolite Extraction:

  • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
  • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.
  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
  • Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris and proteins.
  • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
  • Perform chromatographic separation using a column appropriate for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
  • Crucially, due to the chromatographic deuterium effect (CDE), develop a chromatographic method that can resolve the deuterated metabolites from their unlabeled counterparts if simultaneous analysis is required.
  • Set up the mass spectrometer to detect the specific mass transitions for the expected this compound labeled metabolites.

4. Data Analysis:

  • Integrate the peak areas for the different isotopologues of each metabolite.
  • Correct for the natural abundance of isotopes.
  • Calculate the fractional enrichment of the deuterium label in each metabolite over time.

Protocol 2: [U-13C6]-Glucose Tracing in Suspension Cells

1. Cell Culture and Labeling:

  • Grow suspension cells in a spinner flask to the desired cell density.
  • Prepare labeling medium by replacing unlabeled glucose with [U-13C6]-glucose.
  • Centrifuge the cells to pellet them and resuspend in the pre-warmed 13C-labeling medium.
  • Take samples at various time points during incubation.

2. Metabolism Quenching and Metabolite Extraction:

  • Rapidly transfer a known volume of the cell suspension into a quenching solution (e.g., ice-cold 60% methanol).
  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
  • Remove the supernatant and extract the metabolites from the cell pellet using a cold extraction solvent (e.g., 80% methanol).
  • Proceed with centrifugation and drying as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Reconstitute the metabolite extract.
  • Use a suitable LC method (HILIC or ion-pairing chromatography) to separate the metabolites. 13C-labeled metabolites will co-elute with their 12C counterparts.
  • Acquire data in full scan mode or using selected ion monitoring (SIM) to capture the entire mass isotopologue distribution (M+0, M+1, M+2, etc.) for each metabolite.

4. Data Analysis:

  • Extract the ion chromatograms for all isotopologues of each metabolite of interest.
  • Integrate the peak areas and correct for natural isotope abundance.
  • Calculate the mass isotopologue distribution (MID) for each metabolite.
  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the MIDs to a metabolic model and estimate intracellular fluxes.

Signaling Pathways and Metabolic Networks

Understanding the metabolic fate of fructose requires knowledge of the key pathways involved.

Fructose Metabolism Pathway

fructose_metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P KHK F6P Fructose-6-Phosphate Fructose->F6P Hexokinase Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase DHAP->G3P TPI Glycolysis Glycolysis G3P->Glycolysis TCA TCA Cycle Glycolysis->TCA Lipogenesis Lipogenesis Glycolysis->Lipogenesis PPP Pentose Phosphate Pathway F6P->Glycolysis F6P->PPP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G6P->F6P

Caption: Key pathways of fructose and glucose metabolism.

Logical Relationships in Isotopic Tracer Selection

The choice of isotopic tracer is a critical decision in the design of a metabolic study.

tracer_selection cluster_tracer Tracer Choice cluster_considerations Key Considerations cluster_outcome Expected Outcome Research_Question Research Question Analytical_Platform Analytical Platform (LC-MS, DMI) Research_Question->Analytical_Platform Pathway_of_Interest Pathway of Interest (Fructolysis, Glycolysis) Research_Question->Pathway_of_Interest D_Fructose_d7 This compound Data_Analysis_Complexity Data Analysis Complexity D_Fructose_d7->Data_Analysis_Complexity Cost_Availability Cost and Availability D_Fructose_d7->Cost_Availability In_Vivo_Imaging In Vivo Metabolic Imaging D_Fructose_d7->In_Vivo_Imaging C13_Fructose 13C-Fructose C13_Fructose->Data_Analysis_Complexity C13_Fructose->Cost_Availability Flux_Quantification Quantitative Fluxes C13_Fructose->Flux_Quantification Pathway_Activity Relative Pathway Activity C13_Fructose->Pathway_Activity C13_Glucose 13C-Glucose C13_Glucose->Data_Analysis_Complexity C13_Glucose->Cost_Availability C13_Glucose->Flux_Quantification C13_Glucose->Pathway_Activity Analytical_Platform->D_Fructose_d7 Analytical_Platform->C13_Fructose Analytical_Platform->C13_Glucose Pathway_of_Interest->D_Fructose_d7 Pathway_of_Interest->C13_Fructose Pathway_of_Interest->C13_Glucose

Caption: Decision tree for selecting an appropriate isotopic tracer.

Conclusion

This compound and 13C-labeled tracers each offer distinct advantages and disadvantages for metabolic research. This compound is a promising tool for studying fructose metabolism, particularly with in vivo imaging techniques like DMI, and is often more economical. However, researchers using LC-MS must be mindful of the chromatographic deuterium effect and the complexities of tracing a heavily labeled molecule. 13C-tracers, while potentially more costly, remain the gold standard for detailed metabolic flux analysis due to their predictable chromatographic behavior and the rich information provided by mass isotopologue distributions. By carefully considering the specific goals of their study and the available analytical instrumentation, researchers can leverage the unique strengths of each type of tracer to gain deeper insights into the intricate world of cellular metabolism.

References

D-Fructose-d7: A Superior Standard for Quantifying Endogenous Fructose

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of endogenous fructose is critical for understanding its role in metabolic diseases and for the development of novel therapeutics. This guide provides an objective comparison of D-Fructose-d7 as an internal standard in mass spectrometry-based methods against other common analytical techniques for fructose quantification. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate method for their studies.

Executive Summary

Endogenous fructose production, primarily through the polyol pathway, is increasingly implicated in the pathogenesis of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and diabetic nephropathy.[1][2][3] Accurate and precise measurement of fructose in biological matrices is therefore paramount. This guide compares three principal methods for fructose quantification:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using isotopically labeled internal standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Enzymatic Assays .

LC-MS/MS, particularly with the use of a deuterated internal standard like this compound, emerges as the most sensitive, specific, and reliable method for endogenous fructose quantification in complex biological samples.

Comparison of Analytical Methods

The choice of analytical method for fructose quantification depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and the nature of the biological matrix.

Parameter LC-MS/MS with this compound GC-MS Enzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Spectrophotometric measurement of a product resulting from an enzyme-catalyzed reaction.
Internal Standard This compound or ¹³C₆-FructoseInositol, TuranoseNot applicable
Sensitivity High (LOD: ~0.3 µM)[4]High (LOD: ~0.3 µM)[4]Moderate (LOQ: ~100 µM in serum)[4]
Specificity HighHighModerate (potential for interference)
Precision (CV%) Excellent (<5%)[5]Good (<10%)[6]Moderate (5-10%)[6]
Linearity (r²) Excellent (>0.99)[5]Good (>0.99)[7]Good (>0.99)
Sample Preparation Simple protein precipitation.[8]Complex derivatization required.[4][9][10]Relatively simple.
Throughput HighModerateHigh
Matrix Effects Can be minimized with an appropriate internal standard.Can be significant.Susceptible to interference from other sugars and compounds in the sample.[4]

The Gold Standard: LC-MS/MS with this compound

LC-MS/MS has become the preferred method for the quantification of small molecules in complex biological fluids due to its high sensitivity and specificity.[8] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Why this compound?

Both deuterated (this compound) and ¹³C-labeled (¹³C₆-Fructose) fructose are used as internal standards. While both are effective, this compound offers distinct advantages:

  • Cost-Effectiveness: Deuterated standards are generally less expensive to synthesize than their ¹³C counterparts.

  • No Isotopic Contribution to Analyte: The mass difference between this compound and endogenous fructose is significant enough to prevent any isotopic overlap, ensuring accurate quantification.

  • Similar Physicochemical Properties: this compound co-elutes with endogenous fructose and exhibits nearly identical ionization efficiency, making it an ideal internal standard.

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below.

LC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific for the quantification of fructose in biological samples such as plasma and urine.[5]

1. Sample Preparation:

  • To 100 µL of plasma or urine, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of endogenous fructose).
  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like fructose.[8]
  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide or formate is commonly used.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection.
  • Fructose Transition: Precursor ion (m/z 179) to product ion (e.g., m/z 89).
  • This compound Transition: Precursor ion (m/z 186) to product ion (e.g., m/z 94).

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of fructose to this compound against the concentration of fructose standards.

GC-MS Method

This method requires derivatization to make the sugars volatile for gas chromatography.[4][9][10]

1. Sample Preparation and Derivatization:

  • Perform a protein precipitation step as described for the LC-MS/MS method, using an appropriate internal standard like inositol.[6]
  • Evaporate the supernatant to dryness.
  • Add 100 µL of methoxylamine hydrochloride in pyridine and incubate at 70°C for 60 minutes to form methoxime derivatives.[4]
  • Add 100 µL of acetic anhydride and incubate at 45°C for 60 minutes for acetylation.[4]

2. GC-MS Analysis:

  • Column: A capillary column such as a DB-5ms is suitable.
  • Carrier Gas: Helium.
  • Injection: Splitless injection is often used for trace analysis.
  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode, and specific ions for the fructose derivative and the internal standard are monitored for quantification.[4]

Enzymatic Assay

This method is based on the enzymatic conversion of fructose and subsequent measurement of a product by spectrophotometry.[4][11]

1. Principle:

  • Fructose is converted to fructose-6-phosphate by hexokinase.
  • Phosphoglucose isomerase then converts fructose-6-phosphate to glucose-6-phosphate.
  • Glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.
  • The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the fructose concentration.[12]

2. Procedure:

  • Commercially available kits provide the necessary reagents and detailed instructions.
  • The assay is typically performed in a 96-well plate format for higher throughput.
  • The change in absorbance is measured after the addition of the enzymes.

Endogenous Fructose Production and Metabolism

Understanding the pathways of endogenous fructose production and metabolism is crucial for interpreting quantification data and for drug development targeting these pathways.

The Polyol Pathway

The primary route for endogenous fructose production is the polyol pathway, which converts glucose to fructose.[2][3]

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose

Caption: The Polyol Pathway of endogenous fructose synthesis.

Fructose Metabolism

Once produced, fructose is rapidly metabolized, primarily in the liver, through a pathway that bypasses key regulatory steps of glycolysis.[13][14]

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (Fructokinase) Fructose->KHK ATP -> ADP F1P Fructose-1-Phosphate AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP TPI Triose Phosphate Isomerase DHAP->TPI Glyceraldehyde Glyceraldehyde TK Triokinase Glyceraldehyde->TK ATP -> ADP G3P Glyceraldehyde-3-Phosphate Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Lipogenesis De Novo Lipogenesis G3P->Lipogenesis KHK->F1P AldolaseB->DHAP AldolaseB->Glyceraldehyde TPI->G3P TK->G3P

Caption: Major pathways of hepatic fructose metabolism.

Experimental Workflow for Fructose Quantification

The following diagram illustrates a typical workflow for the quantification of endogenous fructose in a research or clinical setting.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect Tandem Mass Spectrometry (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for fructose quantification.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of endogenous fructose, LC-MS/MS with a this compound internal standard is the recommended method. Its superior sensitivity, specificity, and robustness make it ideal for elucidating the role of fructose in health and disease, and for evaluating the efficacy of therapeutic interventions targeting fructose metabolism. While GC-MS offers comparable sensitivity, the requirement for derivatization makes it more laborious. Enzymatic assays, though simple, lack the specificity and sensitivity required for the accurate measurement of low endogenous fructose concentrations in complex biological matrices.

References

A Head-to-Head Comparison of D-Fructose-d7 and Deuterated Glucose in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among these, deuterated forms of sugars, such as D-Fructose-d7 and deuterated glucose, have emerged as powerful probes for tracking the fate of these essential nutrients in vivo and in vitro. This guide provides a comprehensive, head-to-head comparison of this compound and various deuterated glucose isotopologues, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific experimental needs.

At a Glance: Key Differences and Applications

FeatureThis compoundDeuterated Glucose (e.g., [6,6'-²H₂]-glucose, [D7]-glucose)
Primary Metabolic Entry Point Enters glycolysis downstream of the key regulatory enzyme phosphofructokinase.Enters glycolysis at the initial step via hexokinase.
Primary Site of Metabolism Primarily metabolized in the liver.Utilized by most tissues in the body.
Metabolic Rate Exhibits a higher initial uptake and faster turnover in the liver compared to glucose.[1][2]Slower and more regulated uptake and metabolism in the liver.[1][2]
Key Applications Studying fructose-specific metabolic pathways, de novo lipogenesis, and hepatic fructose metabolism.Tracing glucose metabolism through glycolysis, the pentose phosphate pathway, and the TCA cycle; widely used in Deuterium Metabolic Imaging (DMI) and cancer metabolism research.[3][4][5][6][7]
Kinetic Isotope Effect (KIE) Limited data available.Perdeuteration can slow the rate of glycolysis, an important consideration for flux analysis.[8][9][10]

Performance Comparison: Experimental Data

A key study directly comparing the hepatic metabolism of [6,6'-²H₂]-fructose and [6,6'-²H₂]-glucose using Deuterium Metabolic Imaging (DMI) in mice provides critical insights into their distinct metabolic fates.[1][2]

Hepatic Uptake and Turnover

Following intravenous administration, [6,6'-²H₂]-fructose demonstrated a significantly higher initial uptake in the liver compared to [6,6'-²H₂]-glucose.[1][2] However, the subsequent decay of the fructose signal was 2.5-fold faster, indicating a more rapid metabolic turnover.[1][2] This is consistent with the fact that fructose metabolism in the liver bypasses the main rate-limiting step of glycolysis.[11]

Parameter[6,6'-²H₂]-Fructose[6,6'-²H₂]-Glucose
Initial Hepatic Uptake (after IV bolus) > 2-fold higherBaseline
Metabolic Decay Rate (after IV bolus) ~2.5-fold fasterBaseline
Deuterated Water Production Faster increaseSlower increase

Data summarized from Hendriks et al., 2023.[1][2]

These findings are further supported by experiments involving slow intravenous infusion, where the maximum signal for deuterated fructose in the liver was lower than that for deuterated glucose, again suggesting a faster clearance and metabolism of fructose.[1][2]

Experimental Protocols

General Protocol for In Vivo Stable Isotope Tracing and Mass Spectrometry Analysis

This protocol provides a general framework for a stable isotope tracing experiment in an animal model, followed by mass spectrometry-based analysis of tissue metabolites.

1. Animal Preparation and Tracer Administration:

  • Acclimatize animals to the experimental conditions.
  • Fast animals overnight to deplete glycogen stores, if required by the experimental design.
  • Administer the deuterated tracer (this compound or deuterated glucose) via the desired route (e.g., intravenous injection, oral gavage, or in drinking water).[5] The dosage and administration route will depend on the specific research question.[12]

2. Sample Collection:

  • At predetermined time points, euthanize the animals and rapidly collect tissues of interest.
  • Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.
  • Store samples at -80°C until metabolite extraction.

3. Metabolite Extraction:

  • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
  • Centrifuge the homogenate to pellet proteins and other cellular debris.
  • Collect the supernatant containing the polar metabolites.
  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

4. Sample Derivatization (for GC-MS):

  • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is silylation.

5. Mass Spectrometry Analysis:

  • Analyze the samples using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[13][14]
  • For GC-MS, separate the derivatized metabolites on a GC column and detect the mass-to-charge ratio (m/z) of the fragments.
  • For LC-MS, separate the metabolites on an LC column and detect the m/z of the intact ions.

6. Data Analysis:

  • Identify and quantify the isotopologues of the metabolites of interest.
  • Correct for the natural abundance of stable isotopes.
  • Calculate the fractional enrichment of the deuterium label in each metabolite to trace the metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Metabolic Fates of Glucose and Fructose

The following diagrams illustrate the entry points and major metabolic pathways for glucose and fructose.

cluster_glycolysis Glycolysis cluster_fructose Fructose Metabolism (Liver) cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Ribose5P Ribose-5-Phosphate G6P->Ribose5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (Rate-limiting) DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glyceraldehyde->GAP Triose Kinase

Figure 1. Entry of Glucose and Fructose into Glycolysis.
Experimental Workflow for Stable Isotope Tracing

This diagram outlines the typical steps involved in a stable isotope tracing experiment, from tracer administration to data analysis.

Tracer Administer Deuterated Tracer (this compound or Deuterated Glucose) Sample Collect Tissue/Cell Samples at Timed Intervals Tracer->Sample Quench Quench Metabolism (e.g., Liquid Nitrogen) Sample->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by Mass Spectrometry or NMR Spectroscopy Extract->Analyze Data Data Processing and Isotopologue Analysis Analyze->Data

Figure 2. Stable Isotope Tracing Experimental Workflow.

Conclusion

Both this compound and deuterated glucose are valuable tools for metabolic research, each offering unique advantages depending on the biological question at hand. Deuterated glucose is a versatile tracer for a wide range of tissues and pathways, with extensive applications in imaging and flux analysis. This compound, on the other hand, is particularly suited for investigating the distinct and rapid metabolism of fructose, especially within the liver. The choice between these tracers should be guided by the specific metabolic pathways of interest and the potential influence of kinetic isotope effects on the experimental outcomes. As research in metabolomics continues to advance, the combined use of these and other stable isotope tracers will undoubtedly provide a more complete picture of the intricate metabolic landscape in health and disease.

References

A Researcher's Guide to D-Fructose-d7 in Metabolic Flux Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, metabolic flux analysis is an indispensable tool for understanding cellular physiology. The choice of an isotopic tracer is paramount to the success of these studies. While 13C-labeled glucose is a common choice, deuterated substrates such as D-Fructose-d7 are emerging as valuable alternatives. This guide provides a comprehensive comparison of this compound with other tracers, supported by experimental insights and protocols, to aid in the design of robust and accurate flux analysis experiments.

This compound: An Alternative Tracer for Probing Metabolism

Stable isotope tracing allows for the detailed mapping of metabolic pathways by tracking the incorporation of labeled atoms from a substrate into downstream metabolites.[1] this compound, a fructose molecule where seven hydrogen atoms have been replaced by their stable isotope deuterium (²H), offers a unique tool for these investigations. The very low natural abundance of deuterium (approximately 0.015%) ensures a minimal background signal, allowing for sensitive detection of the tracer and its metabolic products.[2]

Fructose metabolism follows a distinct path from glucose in its initial steps, primarily in the liver, through the "fructolysis" pathway.[3] This makes this compound particularly useful for investigating this pathway and its contributions to glycolysis, the tricarboxylic acid (TCA) cycle, and lipogenesis.[4][5]

Comparative Analysis of Isotopic Tracers

The choice of tracer significantly impacts the precision and accuracy of flux estimations for different pathways.[6] Below is a comparison of this compound with the most commonly used tracer, U-¹³C₆-Glucose.

Table 1: General Properties of this compound and U-¹³C₆-Glucose

PropertyThis compoundU-¹³C₆-Glucose
Isotope Deuterium (²H)Carbon-13 (¹³C)
Natural Abundance ~0.015%[2]~1.1%
Primary Metabolic Entry Fructolysis pathway, primarily in the liver, kidney, and intestine.[3]Glycolysis, utilized by most cell types.
Potential for Kinetic Isotope Effect Higher, due to the larger relative mass difference between ¹H and ²H, which can alter enzyme reaction rates.[7]Lower, but can still occur in certain reactions.
Metabolic Perturbation High concentrations can alter cellular metabolism, for example by promoting lipogenesis.[5]Generally considered the standard carbon source for most in vitro studies.
Primary Analytical Method Mass Spectrometry (GC-MS or LC-MS)Mass Spectrometry (GC-MS or LC-MS), Nuclear Magnetic Resonance (NMR)

Table 2: Performance Characteristics in Flux Analysis

Performance MetricThis compoundU-¹³C₆-Glucose and other ¹³C Tracers
Precision in Glycolysis Can provide insights, but the entry point is downstream of key regulatory steps of glycolysis that are controlled by glucose metabolism.High. [1,2-¹³C₂]glucose is considered optimal for providing precise estimates for glycolysis and the pentose phosphate pathway (PPP).[6][8]
Precision in Pentose Phosphate Pathway (PPP) Indirect measurement, as fructose carbons enter glycolysis downstream of the PPP entry point.High. [1,2-¹³C₂]glucose allows for good resolution of PPP fluxes.[6][8]
Precision in TCA Cycle Can effectively trace carbon entry into the TCA cycle.[4]High. [U-¹³C₅]glutamine is often preferred for detailed analysis of the TCA cycle.[6]
Utility for Specific Pathways Excellent for studying fructolysis and de novo lipogenesis.[4][5]Different ¹³C isotopologues can be chosen to resolve specific pathways with high precision.[6][9]

Key Metabolic Pathways and Experimental Workflows

Visualizing the flow of molecules and the experimental process is crucial for understanding and designing flux analysis experiments.

Fructose_Metabolism Fructose Metabolism Pathway Fructose This compound F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lipogenesis De Novo Lipogenesis TCA->Lipogenesis

Caption: Metabolic fate of this compound through fructolysis into central carbon metabolism.

Experimental_Workflow Stable Isotope Tracing Workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., in 6-well plates) Tracer 2. Introduce Medium with This compound CellCulture->Tracer Incubation 3. Incubate to Isotopic Steady-State Tracer->Incubation Quench 4. Quench Metabolism (e.g., with cold saline) Incubation->Quench Extract 5. Extract Metabolites (e.g., with cold 80% methanol) Quench->Extract Dry 6. Dry Extract Extract->Dry LCMS 7. LC-MS/MS Analysis Dry->LCMS DataProcessing 8. Process Data (Peak picking, integration) LCMS->DataProcessing FluxCalc 9. Calculate Mass Isotopologue Distributions & Fluxes DataProcessing->FluxCalc

References

A Comparative Guide to the Biological Equivalence of D-Fructose-d7 and Natural Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of D-Fructose-d7's biological equivalence to its naturally occurring, unlabeled counterpart, D-Fructose. The utility of stable isotope-labeled compounds like this compound in metabolic research is predicated on the assumption that they are chemically and biologically indistinguishable from the endogenous substance. This document compiles experimental evidence supporting this assumption, presents detailed experimental protocols for its use, and visualizes the relevant metabolic pathways.

Physicochemical Properties and Isotopic Labeling

This compound is a synthetic form of fructose where seven hydrogen atoms have been replaced with their stable isotope, deuterium.[1] This substitution minimally alters the molecule's fundamental chemical properties while increasing its mass, allowing it to be distinguished from natural fructose by mass spectrometry. This characteristic makes it an invaluable tracer for quantifying metabolic pathways.[1][2]

Table 1: Comparison of Physicochemical Properties

PropertyD-Fructose (Natural)This compound
Chemical FormulaC₆H₁₂O₆C₆D₇H₅O₆
Average Molar Mass180.16 g/mol 187.20 g/mol
Isotopic PurityNot ApplicableTypically ≥98%
Biological FunctionEnergy substrate, metabolic intermediateTracer for metabolic flux analysis

Data sourced from chemical suppliers and databases.[3][4]

Assessment of Biological Equivalence: Metabolic Fate

The core principle of using this compound as a tracer relies on it following the exact same metabolic pathways as natural fructose with negligible kinetic isotope effects. Fructose is primarily metabolized in the liver, intestines, and kidneys through a process called fructolysis.[5][6] Unlike glucose, its initial metabolism is largely insulin-independent.[6][7]

Studies using deuterated fructose, such as [6,6′-2H2]fructose, have confirmed its role as an effective probe for tracing fructose metabolism.[8] Upon administration in both in vitro cell cultures (e.g., HepG2 liver cells) and in vivo models, deuterated fructose is observed to follow the canonical fructolysis pathway.[8] It is first phosphorylated to fructose-1-phosphate, then cleaved into triose phosphates, which can enter glycolysis, gluconeogenesis, or lipid synthesis pathways.[6][9]

The detection of deuterium-labeled downstream metabolites is the definitive evidence of its biological processing.

Table 2: Summary of Labeled Metabolites Observed from Deuterated Fructose Tracing

Labeled Metabolite DetectedMetabolic Pathway ImplicatedSignificance in Demonstrating Equivalence
Deuterated LactateFructolysis -> GlycolysisConfirms that this compound is processed through glycolysis to produce key end-products like lactate.[8]
Deuterated Glucose/GlycogenFructolysis -> Gluconeogenesis/GlycogenesisShows that the carbon skeleton of this compound is used to synthesize and store glucose in the liver, mirroring natural fructose.[6][9]
Deuterated Glutamate/GlutamineFructolysis -> TCA CycleDemonstrates that metabolites from this compound enter the TCA cycle for energy production and biosynthesis.[8]
Deuterated Water (HDO)Overall MetabolismThe production of deuterated water serves as a robust reporter for the total metabolic consumption of the deuterated fructose precursor.[8][9]

These findings strongly support the biological equivalence of this compound, as it is verifiably processed by the same enzymatic machinery and directed into the same downstream metabolic fates as its natural analog.

Experimental Protocols for Stable Isotope Tracing

The following section details a generalized methodology for conducting a stable isotope tracing study using this compound to assess metabolic flux in an in vivo model. Such protocols are essential for ensuring reproducible and accurate results.[2][10]

Key Experiment: In Vivo Metabolic Flux Analysis

Objective: To trace the metabolic fate of fructose in a mouse model of liver cancer to understand its utilization in tumor vs. healthy tissue.

Materials:

  • This compound (or other deuterated fructose like [6,6′-2H2]fructose)

  • Animal model (e.g., subcutaneous tumor mouse model)[8]

  • Anesthesia

  • Infusion pump and catheters

  • Sample collection tools (syringes, tubes)

  • Liquid nitrogen for flash-freezing

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR for metabolite analysis[8][11]

Methodology:

  • Animal Preparation: Acclimate the animal models to the experimental conditions. Approval from an institutional animal care and use committee is mandatory before beginning.[10]

  • Tracer Administration: Prepare a sterile solution of this compound in saline. Administer the tracer intravenously via a catheter. The administration can be a bolus injection followed by a continuous infusion to achieve steady-state labeling of metabolites.[10][12]

  • Sample Collection: At predetermined time points during the infusion, collect blood samples. At the end of the infusion period, euthanize the animal and surgically resect the tissues of interest (e.g., tumor, liver, adjacent healthy tissue).

  • Sample Quenching: Immediately flash-freeze all tissue samples in liquid nitrogen to halt all enzymatic activity and preserve the metabolic state.[10]

  • Metabolite Extraction: Homogenize the frozen tissue samples in a cold solvent, typically an 80% methanol solution, to precipitate proteins and extract polar metabolites. Centrifuge the samples to separate the supernatant containing the metabolites.[10]

  • Analysis: Analyze the extracted metabolites using LC-MS or NMR. The mass spectrometer will detect the mass shift in metabolites that have incorporated deuterium atoms from the this compound tracer, allowing for their quantification relative to their unlabeled counterparts.[2][8]

  • Data Interpretation: The degree of deuterium enrichment in downstream metabolites provides a quantitative measure of the flux through specific metabolic pathways originating from fructose.[11]

Visualizing Pathways and Workflows

Fructose Metabolism Pathway

The diagram below illustrates the central pathway for fructose metabolism (fructolysis) and its entry points into glycolysis and other major metabolic routes. This compound follows this identical path.

Fructose_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) Fructose Fructose (or this compound) F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glucose Glucose (Gluconeogenesis) DHAP->Glucose Gluconeogenesis DHAP->merge_glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->merge_glycolysis Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Lipids Fatty Acids Triglycerides AcetylCoA->Lipids Glycogen Glycogen Glucose->Glycogen merge_glycolysis->Pyruvate Glycolysis

Core metabolic pathway of fructose in the liver.

Experimental Workflow Diagram

This diagram outlines the logical steps for a typical in vivo stable isotope tracing experiment, from preparation to data analysis.

Experimental_Workflow A 1. Experimental Design (Animal Model, Tracer Selection) B 2. Tracer Administration (Bolus + Infusion of this compound) A->B C 3. Sample Collection (Blood, Tissues at Time Points) B->C D 4. Metabolic Quenching (Flash Freezing in Liquid N₂) C->D E 5. Metabolite Extraction (e.g., 80% Methanol) D->E F 6. LC-MS/MS or NMR Analysis E->F G 7. Data Processing (Isotopologue Distribution Analysis) F->G H 8. Metabolic Flux Interpretation G->H

Workflow for an in vivo stable isotope tracing study.

Conclusion

References

Safety Operating Guide

Proper Disposal of D-Fructose-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe and compliant disposal of D-Fructose-d7.

Key Safety and Logistical Information

This compound, a deuterated form of D-Fructose, is a stable, non-hazardous compound. Its chemical and physical properties are very similar to that of its non-deuterated counterpart. The primary factor governing its disposal is its non-hazardous nature, as deuterium is a stable, naturally occurring isotope of hydrogen and is not considered an environmental hazard.[1]

As a non-hazardous substance, this compound does not typically require disposal as hazardous waste.[2][3][4] However, institutional and local regulations must always be followed. Many institutions have specific guidelines for the disposal of non-hazardous chemical waste to ensure safety and compliance with local wastewater and landfill regulations.[2][3][5]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₆D₇H₅O₆[6]
Molecular Weight187.20 g/mol [7][8]
AppearanceWhite powder/solid[7]
Melting Point119-122 °C (decomposes)[7]
Isotopic PurityTypically ~97 atom % D[7]

Disposal Protocol for this compound

The following is a detailed methodology for the proper disposal of this compound in a laboratory setting. This protocol is designed to ensure safety and compliance with typical institutional guidelines.

Step 1: Review the Safety Data Sheet (SDS)

  • Before handling or disposing of any chemical, always review its SDS.

  • The SDS for D-Fructose will confirm that it is not classified as a hazardous substance.[2][3][4][5][9]

Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Office

  • Contact your institution's EHS office to confirm their specific procedures for disposing of non-hazardous chemical waste.

  • Inquire about their guidelines for the disposal of solid and aqueous solutions of non-hazardous chemicals.

Step 3: Determine the Form of the Waste

  • Identify whether the this compound waste is in solid form (e.g., unused reagent) or an aqueous solution.

Step 4: Follow the Appropriate Disposal Path

  • For Solid this compound Waste:

    • Small Quantities: Many institutional guidelines permit the disposal of small quantities of non-hazardous solids in the regular laboratory trash.[3][4]

    • Packaging: Ensure the solid waste is in a sealed, clearly labeled container. The label should indicate the contents ("this compound, non-hazardous solid waste") and the date.

    • Disposal: Place the sealed container in the designated laboratory solid waste stream as directed by your EHS office.

  • For Aqueous Solutions of this compound:

    • Neutral pH: Ensure the pH of the solution is between 5.5 and 9.5.[9] If necessary, neutralize the solution.

    • Small Volumes: Small volumes of non-hazardous, neutral aqueous solutions may often be disposed of down the sanitary sewer with copious amounts of water.[2][4][9]

    • Confirmation: Always confirm with your EHS office that this practice is acceptable at your institution and for your local wastewater treatment facility.

    • Disposal: If approved, pour the solution down the drain, followed by a significant amount of running water to ensure it is well-diluted.

Step 5: Document the Disposal

  • Maintain a record of the disposal in your laboratory notebook or waste disposal log, noting the date, quantity, and method of disposal.

Disposal Workflow Diagram

D_Fructose_d7_Disposal start Start: this compound Waste sds Review Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Office sds->ehs form Determine Waste Form ehs->form solid Solid Waste form->solid Solid liquid Aqueous Solution form->liquid Liquid solid_proc Follow EHS Guidelines for Non-Hazardous Solid Waste (e.g., designated lab trash) solid->solid_proc liquid_proc Follow EHS Guidelines for Non-Hazardous Aqueous Waste (e.g., sanitary sewer with water) liquid->liquid_proc document Document Disposal solid_proc->document liquid_proc->document end End document->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.